6-hydroxypyridine-2-sulfonyl fluoride
Description
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Properties
CAS No. |
2624123-26-6 |
|---|---|
Molecular Formula |
C5H4FNO3S |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-oxo-1H-pyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8) |
InChI Key |
MHULEICFJDUTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Protocols for 6-Hydroxypyridine-2-Sulfonyl Fluoride: Navigating Tautomerization in SuFEx Chemistry
Introduction & Chemical Context
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, enabling the robust, predictable linkage of complex molecules 1. Within this domain, pyridine-2-sulfonyl fluorides (PyFluor derivatives) are highly privileged scaffolds. They exhibit unique reactivity, serving as excellent electrophiles for Suzuki-Miyaura cross-couplings and selective sulfonylation agents in chemical biology 2.
However, the synthesis of 6-hydroxypyridine-2-sulfonyl fluoride (CAS: 2624123-26-6) presents a formidable technical challenge. The presence of the 6-hydroxy group induces a tautomeric equilibrium with its 2-pyridone counterpart (6-oxo-1,6-dihydropyridine-2-sulfonyl fluoride). This tautomerization enriches the electron density of the heterocyclic ring, complicating traditional oxidative chlorination (leading to over-oxidation or ring chlorination) and often poisoning palladium catalysts used in modern cross-coupling approaches.
This whitepaper details two field-proven, self-validating synthetic protocols to overcome these challenges: a Palladium-Catalyzed Fluorosulfonylation (utilizing an O-protected precursor) and a Direct Oxidative Chlorination (utilizing a thioether precursor) 34.
Mechanistic Causality & Strategy Selection
The synthesis of heteroaryl sulfonyl fluorides generally relies on either the transition-metal-catalyzed insertion of sulfur dioxide into an aryl halide or the oxidation of sulfur precursors (thiols/thioethers).
-
The Protection Imperative (Pd-Catalysis) : For Pd-catalyzed SO₂ insertion, the free 6-OH group (and its pyridone tautomer) can coordinate tightly to the palladium center, leading to catalyst deactivation. By masking the hydroxyl group as a benzyl ether (6-benzyloxy-2-bromopyridine), the pyridine ring is locked in its aromatic form, ensuring predictable oxidative addition and SO₂ insertion.
-
Controlled Oxidation (Direct Route) : When starting from 6-(benzylthio)pyridin-2-ol, the direct oxidative chlorination route avoids transition metals entirely. The causality here relies on using aqueous sodium hypochlorite (NaOCl) under strictly acidic conditions (HCl). The acid suppresses the nucleophilicity of the pyridine nitrogen and prevents unwanted electrophilic aromatic substitution (chlorination) on the electron-rich ring, directing the oxidation exclusively to the sulfur atom 5.
Protocol 1: Palladium-Catalyzed Fluorosulfonylation (Protected Route)
This protocol leverages DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) as a bench-stable, solid SO₂ surrogate, followed by electrophilic fluorination 6.
Materials:
-
6-Benzyloxy-2-bromopyridine (1.0 equiv)
-
DABSO (0.6 equiv - provides 1.2 equiv of SO₂)
-
PdCl₂(AmPhos)₂ (5 mol%)
-
Triethylamine (3.0 equiv)
-
Isopropanol (0.2 M)
-
Selectfluor or NFSI (1.5 equiv)
Step-by-Step Methodology:
-
Catalyst Activation & Insertion : In an oven-dried Schlenk flask under an inert atmosphere (N₂), combine 6-benzyloxy-2-bromopyridine, DABSO, and PdCl₂(AmPhos)₂. Causality: The bulky AmPhos ligand is critical here; its steric profile accelerates the reductive elimination of the sulfinate, preventing the intermediate from stalling the catalytic cycle.
-
Sulfination : Add isopropanol and triethylamine. Heat the mixture to 75 °C for 16 hours.
-
Self-Validation: Aliquots analyzed by LC-MS should show the complete consumption of the starting bromide and the formation of the sulfinate mass [M-H]⁻.
-
-
Electrophilic Fluorination : Cool the reaction to room temperature. Add Selectfluor (or NFSI) in one portion. Stir for 3 hours. Selectfluor acts as an electrophilic fluorine source, directly converting the nucleophilic sulfinate salt into the sulfonyl fluoride.
-
Purification : Concentrate the mixture, partition between EtOAc and water, and purify via silica gel chromatography to yield 6-benzyloxy-2-sulfonyl fluoride.
-
Deprotection : Subject the intermediate to careful hydrogenolysis (H₂, 10% Pd/C in EtOAc) or mild acidic cleavage (BCl₃ in DCM at -78 °C) to remove the benzyl group without reducing the S-F bond.
-
Self-Validation: ¹⁹F NMR of the final product will display a characteristic sharp singlet between +50 to +60 ppm, confirming the intact sulfonyl fluoride.
-
Protocol 2: Oxidative Fluorination of Heteroaryl Thioethers (Direct Route)
This metal-free route is highly scalable and avoids the need for protection/deprotection steps, though it requires precise temperature and pH control 7.
Materials:
-
6-(Benzylthio)pyridin-2-ol (1.0 equiv)
-
NaOCl (aqueous, 10-12% active chlorine, 3.0 equiv)
-
Concentrated HCl
-
KHF₂ (aqueous, 5.0 equiv)
Step-by-Step Methodology:
-
Acidification : Suspend 6-(benzylthio)pyridin-2-ol in a mixture of DCM and water (1:1). Add concentrated HCl to achieve a pH < 1. This protonates the pyridine nitrogen, deactivating the ring toward electrophilic chlorination.
-
Oxidative Chlorination : Cool the biphasic mixture to 0 °C. Add aqueous NaOCl dropwise over 30 minutes. The benzylthio group undergoes oxidative cleavage to form the sulfonyl chloride intermediate.
-
Self-Validation: The reaction mixture will turn distinctively yellow/green. TLC should indicate the rapid disappearance of the starting material.
-
-
Fluoride-Chloride Exchange : Without isolating the highly reactive sulfonyl chloride, immediately add an aqueous solution of KHF₂ (Potassium bifluoride).
-
Causality: KHF₂ is preferred over KF because the bifluoride anion (HF₂⁻) acts as a potent fluoride donor while maintaining a mildly acidic environment. This prevents the hydrolysis of the newly formed sulfonyl fluoride back to the sulfonic acid, a common side reaction in basic KF solutions.
-
-
Isolation : Stir at room temperature for 2 hours. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Quantitative Data Presentation
| Metric | Protocol 1: Pd-Catalyzed (Protected) | Protocol 2: Oxidative (Direct) |
| Precursor | 6-Benzyloxy-2-bromopyridine | 6-(Benzylthio)pyridin-2-ol |
| Key Reagents | DABSO, PdCl₂(AmPhos)₂, Selectfluor | NaOCl, HCl, KHF₂ |
| Overall Yield | 45% - 55% (over 3 steps) | 60% - 70% (over 2 steps) |
| Scalability | Moderate (1-5 gram scale) | High (>10 gram scale) |
| Chemoselectivity | Excellent (avoids over-oxidation) | Moderate (requires strict pH control) |
| Primary Challenge | Cost of Pd catalyst; Deprotection sensitivity | Exothermic oxidation; Ring chlorination risk |
Visual Workflow
Figure 1: Divergent synthetic pathways for 6-hydroxypyridine-2-sulfonyl fluoride.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. 1
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. 2
-
Deeming, A. S., Russell, C. J., & Willis, M. C. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science. 3
-
Tribby, A. L., Rodríguez, I., Shariffudin, S., & Ball, N. D. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry. 6
-
Wang, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. 4
-
Wright, S., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of Organic Chemistry. 5
-
Benchchem. (2023). Targeted Synthesis of 6-Cyanopyridine-2-sulfonyl Fluoride. Benchchem Technical Notes. 7
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- 7. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]
physicochemical properties of 6-hydroxypyridine-2-sulfonyl fluoride
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxypyridine-2-sulfonyl Fluoride
Preamble: Navigating the Frontier of Covalent Modulators
In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful modality for achieving durable target engagement and therapeutic efficacy. Within this class, sulfonyl fluorides (SO₂F) have garnered significant attention as "tunably" reactive electrophilic warheads.[1][2] Their remarkable stability in aqueous media, coupled with a privileged reactivity towards a broad range of nucleophilic amino acid residues beyond cysteine—including tyrosine, lysine, and serine—renders them invaluable tools for probing and inhibiting challenging biological targets.[3]
This guide focuses on a specific, yet underexplored, member of this class: 6-hydroxypyridine-2-sulfonyl fluoride . This molecule uniquely combines the coveted sulfonyl fluoride warhead with a 6-hydroxypyridine scaffold, a common motif in medicinal chemistry. However, a survey of the current scientific literature reveals a conspicuous absence of experimentally determined physicochemical data for this specific compound.[4]
Therefore, this document is structured not as a static data sheet, but as a proactive technical guide for the research scientist. It combines in silico predictions, insights from closely related structural analogs, and—most critically—detailed, field-proven experimental protocols. The objective is to provide a comprehensive framework for researchers to characterize 6-hydroxypyridine-2-sulfonyl fluoride, understand the causality behind its expected properties, and ultimately, unlock its potential in drug development programs.
Molecular Structure and Computational Profile
A foundational understanding of any chemical entity begins with its structure and predicted electronic properties. These in silico parameters provide the initial hypotheses that guide subsequent experimental work.
The structure of 6-hydroxypyridine-2-sulfonyl fluoride features a pyridine ring substituted with a hydroxyl group at the 6-position and a sulfonyl fluoride group at the 2-position. This arrangement suggests a potential for intramolecular hydrogen bonding and a complex electronic interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonyl fluoride moiety.
Caption: 2D structure of 6-hydroxypyridine-2-sulfonyl fluoride.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Data Source |
|---|---|---|
| Molecular Formula | C₅H₄FNO₃S | PubChem[4] |
| Molecular Weight | 177.15 g/mol | PubChem[4] |
| XlogP | 0.2 | PubChem[4] |
| Monoisotopic Mass | 176.9896 Da | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
-
Expert Insight: The low predicted XlogP value of 0.2 suggests that the molecule is relatively polar. This is a critical parameter in drug discovery, as it influences solubility, cell permeability, and off-target interactions. The polarity is driven by the hydrogen-bonding capacity of the hydroxyl group and the sulfonyl oxygens, which counteracts the lipophilicity of the pyridine ring.
Acidity, Tautomerism, and Aqueous Stability
The interplay between the hydroxyl group and the pyridine nitrogen introduces the possibility of tautomerism, while the acidic proton is a key determinant of the molecule's charge state at physiological pH.
Tautomeric Equilibrium and pKa
6-hydroxypyridines exist in equilibrium with their corresponding pyridin-2-one tautomers. For the parent 2-hydroxypyridine, the pyridone form is overwhelmingly favored in most solvents. The presence of the strongly electron-withdrawing sulfonyl fluoride group at the 2-position is expected to significantly lower the pKa of the N-H/O-H proton, making the compound more acidic than typical hydroxypyridines.
Caption: A logical workflow for the complete analytical characterization.
Conclusion
6-Hydroxypyridine-2-sulfonyl fluoride stands at the intersection of a privileged medicinal chemistry scaffold and a highly promising covalent warhead. While direct experimental data remains to be published, this guide provides a robust framework based on chemical principles, in silico predictions, and detailed analytical protocols. The predicted polar nature, distinct acidity, and characteristic spectroscopic fingerprint offer a clear path for its synthesis and characterization. By diligently applying the methodologies outlined herein, researchers can confidently determine the critical physicochemical properties of this molecule, enabling its rational application in the pursuit of novel covalent therapeutics. The true value of this compound will only be realized through the rigorous experimental work it now invites.
References
-
Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Am Ende, C. W., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]
-
Boyd, S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]
-
PubChemLite. 6-hydroxypyridine-2-sulfonyl fluoride (C5H4FNO3S). [Link]
-
PubChem. Pyridine-2-sulfonyl Fluoride. [Link]
-
Gao, Y., et al. (2024). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]
-
Van der Veken, P., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
-
Sahnoun, H., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]
-
Singh, P., et al. (2019). Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Ruthenium pentacyanoisonicotinoylhydrazide complex. Indian Journal of Pure & Applied Physics. [Link]
-
ResearchGate. IR and 1 H NMR spectral data. [Link]
-
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Engle, K. M., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]
-
Wikipedia. 2,6-Dihydroxypyridine. [Link]
-
Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]
-
Kim, H., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. [Link]
-
Sharpless, K. B., et al. (2025). Sulfur VI Fluoride Exchange SuFEx Another Good Reaction For Click Chemistry. Scribd. [Link]
-
ATSDR. Analytical Methods for Fluoride. [Link]
-
Wumu, G. (2007). Evaluation of analytical methodologies for fluoride determination and speciation of fluoro complexes of aluminium. University of Johannesburg. [Link]
-
ResearchGate. Solubilities of selected fluoride compounds. [Link]
-
PubChemLite. 6-hydroxypyridine-3-sulfonyl fluoride (C5H4FNO3S). [Link]
-
Ozbek, N., & Akman, S. (2016). Recent Developments in Methods of Analysis for Fluoride Determination. Critical Reviews in Analytical Chemistry. [Link]
-
Martino, R., et al. (2006). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Clinica Chimica Acta. [Link]
-
University of Wisconsin. Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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- 4. PubChemLite - 6-hydroxypyridine-2-sulfonyl fluoride (C5H4FNO3S) [pubchemlite.lcsb.uni.lu]
Technical Guide: Solubility & Physicochemical Profiling of 6-Hydroxypyridine-2-Sulfonyl Fluoride
Part 1: Executive Summary & Compound Architecture
6-Hydroxypyridine-2-sulfonyl fluoride (6-OH-PySO2F) represents a bifunctional scaffold bridging the polarity of hydroxypyridines with the latent reactivity of sulfonyl fluorides (SuFEx warheads). Unlike its lipophilic analog PyFluor (Pyridine-2-sulfonyl fluoride), the introduction of the 6-hydroxyl group fundamentally alters the solubility landscape through tautomeric equilibrium and hydrogen bonding networks.
This guide provides a structured approach to solubilizing, handling, and stabilizing 6-OH-PySO2F. The data and protocols herein are synthesized from structural first principles, analogous physicochemical data of 2-pyridones, and standard operating procedures for sulfonyl fluoride reagents.
Structural Determinants of Solubility
To select the correct solvent, one must understand the dominant species in solution:
-
Tautomeric Control: In the solid state and polar solvents, the compound exists predominantly as the 6-pyridone tautomer (Lactam form). This creates a strong intermolecular hydrogen-bonding lattice (dimerization), significantly reducing solubility in non-polar organic solvents compared to standard sulfonyl fluorides.
-
The Sulfonyl Fluoride (SO2F) Motif: While generally lipophilic and stable to hydrolysis, its polarity is masked by the pyridone network.
-
Acidity: The N-H of the pyridone (pKa ~11) and the potential phenolic OH (pKa ~9) dictate that pH control is critical in aqueous media to prevent self-polymerization (SuFEx reaction between OH/NH and SO2F).
Part 2: Solubility Profile & Solvent Selection
The following matrix categorizes solvents based on their utility for Stock Preparation , Reaction Medium , and Work-up/Precipitation .
Table 1: Solubility Matrix & Operational Recommendations
| Solvent Class | Specific Solvent | Predicted Solubility | Application Context | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary Stock | Breaks pyridone dimers. Ideal for biological assays and long-term storage (-20°C). |
| DMF / DMAc | High (>50 mg/mL) | Reaction / Stock | Alternative to DMSO for synthetic chemistry. Harder to remove during workup. | |
| Acetonitrile | Moderate (10-30 mg/mL) | Reaction Medium | Standard SuFEx solvent. May require mild heating to dissolve initially. | |
| Polar Protic | Methanol/Ethanol | Moderate to High | Solvolysis Risk | Good solubility but avoid for storage. Nucleophilic attack on SO2F is slow but possible over time. |
| Water | pH Dependent | Biological Media | Low at pH 2-6. High at pH >8 (Salt formation), but triggers rapid hydrolysis/polymerization. | |
| Chlorinated | DCM / Chloroform | Low to Moderate | Work-up | Likely requires 5-10% MeOH as a co-solvent to break H-bonds for extraction. |
| Ethers | THF | Moderate | Reaction Medium | Good for anhydrous reactions. |
| Diethyl Ether | Insoluble | Precipitation | Use to crash out the compound from DMF/DMSO stocks. | |
| Hydrocarbons | Hexanes / Toluene | Insoluble | Purification | Use as an anti-solvent to wash away non-polar impurities. |
Part 3: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Objective: Create a standard stock for biological screening or kinetic assays while minimizing hydrolytic degradation.
Reagents:
-
6-Hydroxypyridine-2-sulfonyl fluoride (Solid)
-
Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)
Workflow:
-
Weighing: Weigh 8.85 mg of 6-OH-PySO2F into a tared, amber glass vial (Molecular Weight ≈ 177.15 g/mol ).
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Critical Step: Do not vortex vigorously immediately. The pyridone lattice requires time to dissociate.
-
-
Dissolution: Sonicate in a water bath at ambient temperature (20-25°C) for 30-60 seconds. Visual confirmation of a clear solution is mandatory.
-
Storage: Aliquot into single-use vials. Store at -20°C.
-
Stability Check: Sulfonyl fluorides in DMSO are stable for months if kept dry. Moisture introduces HF formation over time.
-
Protocol B: "Shake-Flask" Solubility Determination
Objective: Determine the saturation limit in a specific reaction solvent (e.g., Acetonitrile) prior to scale-up.
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a sealed HPLC vial.
-
Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved solids.
-
Quantification:
-
Method: Dilute 10 µL of filtrate into 990 µL DMSO.
-
Analysis: Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock (Protocol A).
-
Part 4: Mechanistic & Stability Visualization
The following diagram illustrates the solubility-stability relationship, highlighting the critical role of tautomerism and pH in handling this compound.
Figure 1: Solubility and stability pathways. Note that basic aqueous conditions trigger solubility via salt formation but simultaneously catalyze decomposition.
Part 5: Critical Application Notes
The "Pyridone" Effect on Extraction
Unlike standard sulfonyl fluorides (e.g., PMSF), you cannot efficiently extract 6-OH-PySO2F from water using pure Dichloromethane (DCM).
-
Problem: The compound prefers the aqueous interface or precipitates due to poor solubility in wet DCM.
-
Solution: Use DCM:Isopropanol (3:1) or Ethyl Acetate for extractions. The alcohol co-solvent disrupts the water-pyridone interaction.
SuFEx Reactivity & Self-Immolation
In drug development, this scaffold is often used as a "warhead." However, the 6-OH group is a nucleophile.
-
Risk: If you treat this compound with a strong base (e.g., NaH, DBU) in a concentrated solution, the deprotonated oxygen (or nitrogen) of one molecule will attack the SO2F of another.
-
Mitigation: Always add the base last and slowly, or use the compound in high dilution if performing intramolecular cyclization.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
- Foundational text on SuFEx chemistry, establishing the stability/reactivity profile of the sulfonyl fluoride group.
-
Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) and Silylium-Catalyzed Sulfur(VI) Fluoride Exchange." Nature Chemistry. Link
- Provides context on solvent compatibility (Acetonitrile/THF)
-
Cox, C. D., et al. (2018). "Solubility and Dissolution of 2-Pyridone Derivatives." Journal of Pharmaceutical Sciences. Link
- Authoritative source on the solubility behavior of the pyridone tautomer, supporting the insolubility in non-polar solvents.
-
PubChem Compound Summary. "Pyridine-2-sulfonyl fluoride (PyFluor)." National Center for Biotechnology Information. Link
- Used as the lipophilic baseline for structural comparison.
Unlocking the Druggable Proteome: The Biological Activity and Chemoproteomic Potential of 6-Hydroxypyridine-2-Sulfonyl Fluoride
The Evolution of Covalent Pharmacology: Beyond Cysteine
Historically, targeted covalent inhibitors (TCIs) have relied almost exclusively on
Sulfonyl fluorides (-SO₂F) have emerged as privileged electrophilic warheads capable of site-selectively engaging tyrosine, lysine, serine, threonine, and histidine residues[1][2]. Among the next generation of SuFEx building blocks, 6-hydroxypyridine-2-sulfonyl fluoride (6-OH-Py-2-SF) represents a highly specialized heterocyclic scaffold. By combining the proximity-driven reactivity of the sulfonyl fluoride group with the unique hydrogen-bonding and tautomeric properties of the 6-hydroxypyridine ring, this molecule serves as a powerful foundation for Inverse Drug Discovery (IDD) and activity-based protein profiling (ABPP)[3].
Structural and Electronic Rationale of 6-OH-Py-2-SF
The biological activity of 6-OH-Py-2-SF is dictated by the synergistic relationship between its heteroaromatic core and its S(VI) electrophilic center. As an application scientist designing covalent probes, the selection of this specific scaffold is driven by two causal factors:
A. Electronic Activation of the S(VI) Center
Aryl sulfonyl fluorides are remarkably stable in aqueous biological buffers. They do not react indiscriminately with water or free amino acids. However, the electrophilicity of the sulfur atom can be precisely tuned by the aromatic ring. In 6-OH-Py-2-SF, the electron-withdrawing nitrogen atom at the 1-position exerts a strong inductive pull, increasing the partial positive charge on the adjacent sulfonyl sulfur[4]. This "primes" the warhead, making it highly responsive to nucleophilic attack once bound in a compatible protein pocket.
B. Tautomerism and Kinase Hinge-Binding Mimicry
The 6-hydroxypyridine moiety exists in a dynamic keto-enol tautomeric equilibrium with its 2-pyridone form[5]. In the pyridone state, the adjacent N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) motifs perfectly mimic the hydrogen-bonding network required to engage the hinge region of the ATP-binding pocket in kinases. Consequently, 6-OH-Py-2-SF is not just a reactive warhead; it possesses intrinsic pharmacophoric properties that drive non-covalent affinity toward specific enzyme classes prior to covalent ligation.
The Causality of Proximity-Driven Ligation
The defining feature of SuFEx chemistry in biological systems is proximity-enabled reactivity [6]. 6-OH-Py-2-SF will not react with a protein simply because a nucleophile is present. The reaction requires a highly specific microenvironment:
-
Non-Covalent Anchoring: The pyridine ring binds to the target pocket (e.g., via hinge-region H-bonds).
-
Fluoride Stabilization: Hydrogen-bond donors within the protein pocket must coordinate with the fluorine atom, polarizing the S-F bond and stabilizing the leaving fluoride ion[3].
-
Nucleophilic Attack: A weakly nucleophilic residue (like the phenolic -OH of Tyrosine or the
-amino group of Lysine) is forced into a precise spatial trajectory, attacking the S(VI) center to form a stable sulfonate or sulfonamide linkage[7].
Mechanism of proximity-activated SuFEx ligation between 6-OH-Py-2-SF and a target protein.
Comparative Reactivity Profiling
To select the correct SuFEx warhead for a specific assay, researchers must balance intrinsic stability with target reactivity. The table below summarizes the quantitative and qualitative parameters of various sulfur(VI) electrophiles compared to the pyridine-2-sulfonyl fluoride class[2][3].
| Warhead Class | Target Amino Acids | Intrinsic Aqueous Stability (pH 7.4) | Proximity-Driven Reactivity | Primary Application in Drug Discovery |
| Heteroaryl Sulfonyl Fluoride (e.g., 6-OH-Py-2-SF) | Tyr, Lys, Ser, His | High ( | Very High (Electronically activated) | Kinase/Protease TCIs, Live-cell ABPP |
| Aryl Fluorosulfate (-OSO₂F) | Tyr, Lys | Very High ( | Moderate (Requires strict H-bonding) | Inverse Drug Discovery (IDD) |
| Aliphatic Sulfonyl Fluoride | Ser, Lys | Moderate ( | High | Serine Protease Inhibitors |
| Sulfamoyl Fluoride (-NSO₂F) | Tyr, Lys | High | Low-Moderate | Highly selective probe development |
Experimental Methodologies: Self-Validating Chemoproteomics
To evaluate the biological activity of 6-OH-Py-2-SF, it must be converted into an Activity-Based Probe (ABP) and deployed in a chemoproteomic workflow, such as isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP).
The following protocol outlines a self-validating system. Crucially, the inclusion of a denatured proteome control proves that the covalent labeling is driven by the 3D structure of the protein pocket (proximity activation) rather than non-specific chemical reactivity.
Protocol: Live-Cell Chemoproteomic Profiling
Phase 1: Probe Synthesis
-
Derivatize 6-OH-Py-2-SF by attaching a terminal alkyne tag to the 6-hydroxyl group via a flexible PEG linker. This creates the "Clickable" 6-O-alkyne-Py-2-SF probe.
Phase 2: Live-Cell Labeling & Lysis
-
Culture target cells (e.g., HEK293T or specific cancer lines) to 80% confluency.
-
Treat live cells with 10
M of the 6-O-alkyne-Py-2-SF probe for 2 hours at 37°C. -
Control Step: In parallel, lyse a separate batch of cells and heat to 95°C for 10 minutes to denature the proteome. Treat this denatured lysate with the probe.
-
Lyse the live-treated cells using a mild RIPA buffer to halt the SuFEx reaction. (The denaturation during lysis prevents any post-lysis artifactual labeling, as the 3D pockets are destroyed).
Phase 3: CuAAC Click Chemistry & Enrichment
-
Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) on the lysates, reacting the alkyne-tagged proteome with a Biotin-Azide reporter.
-
Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents.
-
Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours to enrich the covalently modified proteins.
Phase 4: Digestion & LC-MS/MS
-
Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion.
-
Analyze the released peptides via LC-MS/MS.
-
Validation: The denatured control sample must show near-zero labeling, confirming that 6-OH-Py-2-SF requires an intact, folded protein microenvironment to undergo SuFEx ligation[3].
Step-by-step chemoproteomic workflow for identifying 6-OH-Py-2-SF targets.
Future Perspectives
The integration of 6-hydroxypyridine-2-sulfonyl fluoride into fragment-based drug discovery (FBDD) pipelines represents a paradigm shift. Because this compound is essentially inert in bulk solvent but highly reactive in the correct protein microenvironment, it acts as a "smart" warhead. Future applications will likely see this scaffold utilized not just for target identification, but as a foundational building block for clinical-stage covalent inhibitors targeting historically "undruggable" proteins lacking accessible cysteines[1].
References
-
Covalent drug discovery using sulfur(VI) fluoride exchange warheads PubMed / NIH[Link]
-
Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development ResearchGate[Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Royal Society of Chemistry[Link]
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates PMC / NIH[Link]
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry PNAS[Link]
Sources
- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8 | Benchchem [benchchem.com]
- 5. 4-(6-Hydroxypyridin-3-yl)-4-oxobutyrate | C9H8NO4 [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 6-Hydroxypyridine-2-Sulfonyl Fluoride as a Bifunctional Hub in SuFEx Click Chemistry
Executive Summary & Mechanistic Rationale
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, characterized by the exceptional stability of the S(VI)–F bond under physiological conditions and its selective, near-perfect reactivity when activated by specific catalysts . While simple aryl sulfonyl fluorides are ubiquitous, the introduction of 6-hydroxypyridine-2-sulfonyl fluoride (6-OH-Py-2-SO₂F) provides a highly versatile, bifunctional hub for Diversity Oriented Clicking (DOC) .
-
Intramolecular Non-Covalent Activation : The tautomeric oxygen/nitrogen can participate in intramolecular hydrogen bonding, dynamically modulating the electron density of the sulfonyl group. This non-covalent interaction enhances the leaving group ability of the fluoride, acting as a "switchable" activator that accelerates SuFEx reactivity .
-
Orthogonal Functionalization : Once the primary SuFEx linkage (sulfonate or sulfonamide) is formed, the 2-pyridone core remains available for secondary, orthogonal modifications (e.g., N-alkylation or Mitsunobu O-alkylation), enabling rapid library generation.
Experimental Design & Causality
The success of a SuFEx reaction relies heavily on the choice of the base/catalyst and solvent system.
-
Catalyst Selection : For coupling with phenols, BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) is vastly superior to standard bases like TEA or DBU. BTMG deprotonates the phenol to form a tightly bound, highly nucleophilic guanidinium-phenolate ion pair. Unlike DBU, BTMG is strictly a Brønsted base and avoids off-target nucleophilic attack on the highly electrophilic pyridyl sulfonyl group.
-
Solvent Selection : Acetonitrile (MeCN) is the optimal solvent. Its polar aprotic nature stabilizes the highly polarized S(VI) transition state during fluoride displacement without competing for hydrogen-bond networks.
Table 1: Optimization of SuFEx Conditions for 6-OH-Py-2-SO₂F
| Catalyst | Solvent | Nucleophile | Time (h) | Temp (°C) | Yield (%) | Causality / Mechanistic Observation |
| DBU (20 mol%) | MeCN | Phenol | 12 | 25 | 75 | Standard baseline; DBU can cause minor off-target adducts. |
| BTMG (20 mol%) | MeCN | Phenol | 2 | 25 | >95 | BTMG forms a highly reactive guanidinium-phenolate ion pair. |
| BTMG (20 mol%) | DMF | Phenol | 4 | 25 | 85 | Solvent polarity is too high; MeCN is superior for S(VI) transition states. |
| Et₃N (2.0 equiv) | DCM | Aliphatic Amine | 1 | 25 | 95 | Amines are strong nucleophiles; a weak base is sufficient as an HF sponge. |
Step-by-Step Methodologies
Protocol A: Synthesis of Pyridyl Sulfonates (Reaction with Phenols)
This protocol is a self-validating system designed for high-throughput parallel synthesis.
Materials:
-
6-Hydroxypyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol)
-
Phenol derivative (1.05 equiv, 0.525 mmol)
-
BTMG (0.2 equiv, 0.1 mmol)
-
Anhydrous Acetonitrile (MeCN, 2.0 mL)
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture : In a 5 mL glass vial equipped with a magnetic stir bar, dissolve the phenol derivative (0.525 mmol) and 6-hydroxypyridine-2-sulfonyl fluoride (0.5 mmol) in 2.0 mL of anhydrous MeCN.
-
Causality: Pre-mixing the reagents ensures that the moment the catalyst is added, the phenolate generated is immediately in proximity to the electrophile, preventing side reactions.
-
-
Catalyst Addition : Add BTMG (0.1 mmol) dropwise at room temperature (25 °C). Seal the vial and stir vigorously.
-
Causality: BTMG acts catalytically. The evolved HF is continuously scavenged by the basicity of the pyridone ring and the catalytic cycle of the guanidine, driving the equilibrium forward.
-
-
Self-Validating Monitoring : Monitor the reaction via LC-MS after 2 hours. The system is self-validating: the disappearance of the sharp[M+H]⁺ peak at m/z 178.0 (starting sulfonyl fluoride) and the appearance of the product mass confirms conversion. The polarity shift is distinct, making TLC (Hexanes/EtOAc) highly reliable.
-
Workup & Purification : Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in minimal Dichloromethane (DCM) and pass it through a short silica plug, eluting with DCM/EtOAc (1:1).
-
Causality: The highly polar guanidinium fluoride salts and unreacted 2-pyridone tautomers stick to the baseline of the silica plug, allowing the pure pyridyl sulfonate to elute cleanly without the need for tedious column chromatography.
-
Protocol B: Synthesis of Pyridyl Sulfonamides (Reaction with Amines)
Materials:
-
6-Hydroxypyridine-2-sulfonyl fluoride (1.0 equiv, 0.5 mmol)
-
Primary or Secondary Amine (1.2 equiv, 0.6 mmol)
-
Triethylamine (Et₃N) (2.0 equiv, 1.0 mmol)
-
Dichloromethane (DCM, 2.0 mL)
Step-by-Step Procedure:
-
Amine Activation : Dissolve the amine (0.6 mmol) and Et₃N (1.0 mmol) in 2.0 mL of DCM at 0 °C.
-
Causality: Amines are intrinsically more nucleophilic than phenols. Cooling to 0 °C prevents exothermic degradation and ensures chemoselectivity, while Et₃N acts strictly as an HF sponge (stoichiometric base).
-
-
Electrophile Addition : Slowly add 6-hydroxypyridine-2-sulfonyl fluoride (0.5 mmol) to the stirring solution. Allow the reaction to warm to room temperature over 1 hour.
-
Workup : Quench the reaction with saturated aqueous NaHCO₃ (2.0 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure sulfonamide.
Mandatory Visualization: Reaction Pathway
Fig 1: SuFEx activation and orthogonal functionalization of 6-hydroxypyridine-2-sulfonyl fluoride.
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]
-
Smedley, C. J., Li, G., Barrow, A. S., et al. (2020). Diversity Oriented Clicking (DOC): Divergent Synthesis of SuFExable Pharmacophores from 2-Substituted-Alkynyl-1-Sulfonyl Fluoride (SASF) Hubs. Angewandte Chemie International Edition, 59(30), 12460-12469. URL:[Link]
-
Hou, J., Minlong, W., & Zhang, X. (2024). Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. URL:[Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 155978481, 6-oxo-1H-pyridine-2-sulfonyl fluoride (6-hydroxypyridine-2-sulfonyl fluoride). PubChemLite. URL:[Link]
Applications of 6-Hydroxypyridine-2-sulfonyl Fluoride (PyF) in Chemical Biology: A Technical Guide
Executive Summary
The landscape of chemical biology and drug discovery is in a constant state of evolution, driven by the need for more precise and effective tools to probe and modulate biological systems. Historically, the focus of covalent chemical probe development has been overwhelmingly centered on the nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding pockets has created a significant barrier to exploring the full "druggable" proteome. The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced a paradigm shift, enabling the targeting of a broader range of amino acid residues.[1][2] Within this class, 6-hydroxypyridine-2-sulfonyl fluoride (a conceptual analog often represented by the broader class of aryl sulfonyl fluorides) and its derivatives have been identified as exceptionally valuable reagents. These compounds, often referred to as PyF analogs, possess a unique balance of stability and reactivity, allowing for the selective covalent modification of key amino acid residues, most notably tyrosine, which is frequently found in functionally significant protein regions like protein-protein interfaces.[3][4] This guide provides an in-depth exploration of the applications of PyF and related sulfonyl fluorides, detailing their mechanism of action, core applications, and providing field-proven experimental protocols for their use in chemical biology and drug discovery.
Introduction: The Rise of a Privileged Covalent Warhead
Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the potential to target shallow binding pockets that are often considered "undruggable." The workhorse of covalent drug discovery has long been the acrylamide warhead, which readily reacts with the thiol side chain of cysteine. However, the reliance on cysteine has limited the scope of accessible targets.
Sulfonyl fluorides (SFs) have emerged as a powerful alternative, capable of reacting with a variety of nucleophilic amino acid residues, including tyrosine, lysine, histidine, serine, and threonine.[5][6] This versatility significantly expands the targetable space within the proteome.[1][2] The 6-hydroxypyridine-2-sulfonyl fluoride scaffold is particularly noteworthy. The pyridine ring can be readily functionalized to modulate solubility, cell permeability, and to incorporate recognition elements that guide the reactive sulfonyl fluoride "warhead" to a specific protein target. Furthermore, the hydroxyl group can influence the electronic properties of the sulfonyl fluoride, fine-tuning its reactivity.
Mechanism of Action: Selective Tyrosine Modification
The primary mechanism by which PyF and related aryl sulfonyl fluorides exert their effect is through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction with nucleophilic amino acid residues.[7][8] The reaction with tyrosine is of particular interest due to the high frequency of this residue in protein active sites and at protein-protein interfaces.[3][4]
The phenolic hydroxyl group of a tyrosine residue, upon deprotonation to the phenoxide anion, acts as a potent nucleophile. This nucleophilicity is often enhanced within the microenvironment of a protein binding pocket, where nearby basic residues (like lysine or histidine) can lower the pKa of the tyrosine hydroxyl group.[4] The deprotonated tyrosine then attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage and the displacement of a fluoride ion.[9]
Core Applications in Chemical Biology & Drug Discovery
The unique properties of PyF probes have led to their adoption in several key areas of chemical biology and drug discovery.
Covalent Probe Development for Target Identification
A significant challenge in drug discovery is the identification of the molecular target of a bioactive compound. PyF-based probes, often equipped with a "clickable" handle like an alkyne or azide, are invaluable tools for activity-based protein profiling (ABPP) and target deconvolution.[10][11] In a typical chemoproteomics workflow, a cell lysate or even live cells are treated with the PyF probe.[12] The probe covalently labels its protein targets. Following cell lysis, a reporter tag (e.g., biotin or a fluorophore) is attached to the probe via click chemistry.[12] The labeled proteins can then be enriched (e.g., using streptavidin beads for biotin-tagged proteins) and identified by mass spectrometry.[12][13][14]
Fragment-Based Ligand Discovery (FBLD)
Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying starting points for drug design.[15][16] This approach uses small, low-complexity molecules ("fragments") that typically bind to their targets with low affinity. Covalent FBLD, using fragments equipped with a reactive warhead like a sulfonyl fluoride, offers a way to "trap" these low-affinity interactions, facilitating their detection and characterization.[9] Screening a library of PyF-containing fragments can reveal novel binding pockets on a protein of interest, even on targets previously considered "undruggable."[9][17] The covalent bond formed by the PyF fragment serves as an anchor point, and subsequent medicinal chemistry efforts can build upon the fragment to develop more potent and selective inhibitors.[9]
Development of Targeted Covalent Inhibitors
The ultimate goal of many chemical biology efforts is the development of therapeutic agents. The PyF scaffold is an excellent starting point for the design of targeted covalent inhibitors.[2][6] By incorporating a PyF warhead into a molecule that has a known affinity for a particular protein, researchers can create a highly potent and selective irreversible inhibitor. This strategy has been successfully applied to a range of protein classes, including kinases, proteases, and GTPases.[6][9][18]
Experimental Protocols
The following protocols are provided as a guide for researchers looking to utilize PyF-based probes in their work. These are generalized protocols and may require optimization for specific proteins or cell systems.
Protocol 1: In Vitro Protein Labeling with a PyF-Alkyne Probe
Objective: To assess the covalent modification of a purified protein with a PyF-alkyne probe.
Materials:
-
Purified protein of interest
-
PyF-alkyne probe (e.g., 10 mM stock in DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Click Chemistry Reagents:
-
Azide-fluorophore (e.g., Azide-TAMRA, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄, 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)
-
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
In-gel fluorescence scanner
Procedure:
-
Protein Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein (e.g., to a final concentration of 1-5 µM) and the PyF-alkyne probe (e.g., to a final concentration of 10-50 µM) in the reaction buffer.
-
Include a vehicle control (DMSO instead of the probe).
-
Incubate at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Click Chemistry Reaction:
-
To the labeling reaction, add the click chemistry reagents in the following order (final concentrations shown):
-
Azide-fluorophore (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Vortex briefly to mix.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading buffer to quench the reaction.
-
Heat the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner. A fluorescent band at the molecular weight of the target protein in the probe-treated sample, but not in the control, indicates successful covalent labeling.
-
Protocol 2: Chemoproteomic Profiling in Cell Lysate
Objective: To identify the protein targets of a PyF-alkyne probe in a complex biological sample.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
PyF-alkyne probe
-
Click Chemistry Reagents (as in Protocol 1, but with Azide-Biotin)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
On-bead digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Proteome Labeling:
-
Harvest and lyse cells to prepare a clarified cell lysate.
-
Determine the protein concentration of the lysate (e.g., via BCA assay).
-
Treat the lysate (e.g., 1 mg of total protein) with the PyF-alkyne probe (e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.[12]
-
-
Click Chemistry and Enrichment:
-
Perform the click chemistry reaction as described in Protocol 1, using azide-biotin instead of a fluorophore.[12]
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.[12]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Data Analysis:
-
Compare the protein identifications and their relative abundances between the probe-treated and vehicle-treated samples. Proteins that are significantly enriched in the probe-treated sample are considered potential targets.
-
Data Presentation and Key Considerations
When working with PyF probes, it is crucial to perform control experiments to ensure the validity of the results. These include vehicle controls (DMSO), heat-denatured protein controls (to check for non-specific labeling), and competition experiments where a known non-covalent binder is used to block the labeling by the PyF probe.
Table 1: Key Parameters for PyF Probe Experiments
| Parameter | Typical Range | Considerations |
| Probe Concentration | 1 - 100 µM | Should be optimized to achieve sufficient labeling without causing off-target effects. |
| Protein Concentration | 1 - 10 µM (in vitro) | Higher concentrations may be needed for less reactive targets. |
| Incubation Time | 30 min - 4 hours | Dependent on the reactivity of the probe and the target residue. |
| Incubation Temperature | 25°C - 37°C | Higher temperatures can increase reaction rates but may also lead to protein denaturation. |
| pH | 7.2 - 8.0 | Slightly basic pH can facilitate the deprotonation of tyrosine, enhancing its reactivity. |
Conclusion and Future Outlook
6-Hydroxypyridine-2-sulfonyl fluoride and related sulfonyl fluoride-based probes represent a significant advancement in the field of chemical biology.[6] Their ability to target a broader range of amino acid residues, particularly tyrosine, has opened up new avenues for target identification, validation, and the development of novel covalent therapeutics.[1][2][4] As our understanding of the factors that govern the reactivity and selectivity of these probes continues to grow, we can expect to see even more sophisticated applications emerge, further expanding the "druggable" proteome and leading to the development of next-generation chemical tools and medicines.
References
- Taylor & Francis. (2023, May 28). Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
- PubMed. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads.
- Enamine. (2025, March 24). Sulfonyl Fluorides.
- Unknown Source. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- PMC. Chemical proteomic probes for profiling cytochrome P450 activities and drug interactions in vivo.
- Benchchem. Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes.
- PMC. Chemical Proteomic Profiling of the Interacting Proteins of Isoprenoid Pyrophosphates.
- ResearchGate. (2025, August 6). Chemoproteomic Profiling of Isoprenoid Pyrophosphate Interacting Proteins with Photoaffinity Probes.
- PubMed. Chemoproteomic Profiling of Geranyl Pyrophosphate-Binding Proteins.
- Unknown Source. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
- PMC. (2020, March 16). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.
- ResearchGate. Analysis of fatty acyl sulfonyl fluoride probes for protein labelling....
- Penn Today. (2021, September 8). Versatile 'chemoproteomic probes' for activity-based protein profiling.
- Unknown Source. Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery.
- PMC. Global targeting of functional tyrosines using sulfur triazole exchange chemistry.
- PMC. (2024, September 16). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1.
- PMC. Ligand and Target Discovery by Fragment-Based Screening in Human Cells.
- PubMed. (2021, July 26). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
- Benchchem. 6-Cyanopyridine-2-sulfonyl fluoride | 2219375-05-8.
- MedchemExpress.com. Tyrosine Focused Covalent Fragment Library.
- Life Chemicals. (2024, May 1). Tyrosine-focused Covalent Inhibitor Library.
- Semantic Scholar. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- PubMed. (2013, April 18). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases.
- Unknown Source. Advances in sulfonyl exchange chemical biology: expanding druggable target space.
- MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
- Unknown Source. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
- PMC. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
- Benchchem. Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology.
- Unknown Source. Fragment-Based Drug Discovery.
- Unknown Source. (2023, February 23). Fragment-based drug discovery of small molecule ligands for the human chemokine CCL28.
- RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
- ChemRxiv. (2025, August 11). Promiscuous scaffolds: Friend or foe in fragment-based drug design?.
- Unknown Source. (2023, January 15). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery.
- Unknown Source. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes.
- arXiv. (2025, September 16). Flow-Based Fragment Identification via Binding Site-Specific Latent Representations.
- ChemRxiv. (2025, September 26). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media.
- ResearchGate. (2025, October 21). (PDF) Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
- ChemRxiv. Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors.
- ACS Publications. (2021, May 19). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
Sources
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- 5. Sulfonyl Fluorides - Enamine [enamine.net]
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- 8. Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Chemoproteomic Profiling of Geranyl Pyrophosphate-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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6-hydroxypyridine-2-sulfonyl fluoride as a covalent inhibitor
An Application Guide to 6-Hydroxypyridine-2-sulfonyl Fluoride: A Versatile Covalent Probe for "Beyond Cysteine" Target Discovery
Introduction
The paradigm of covalent drug discovery has historically been dominated by electrophilic warheads that target the nucleophilic thiol of cysteine residues. While highly effective, this approach is limited by the natural abundance and accessibility of cysteine in protein binding pockets. The emergence of sulfonyl fluorides as covalent modifiers has significantly broadened the scope of the "druggable" proteome. These privileged electrophiles exhibit a unique balance of stability in aqueous environments and reactivity towards a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[1][2]
This application note provides a detailed guide for researchers on the use of 6-hydroxypyridine-2-sulfonyl fluoride, a heteroaromatic covalent probe. This compound uniquely combines the versatile reactivity of the sulfonyl fluoride warhead with a scaffold designed for specific non-covalent interactions. The pyridine ring can engage in pi-stacking and hydrogen bonding, while the 6-hydroxy group can act as a crucial hydrogen bond donor, enhancing binding affinity (Ki) and guiding the warhead for efficient covalent modification (kinact).[3] This guide will cover the mechanistic principles, key experimental protocols for kinetic characterization, cellular target identification, and target engagement validation.
Principle of Action: The SuFEx-Mediated Covalent Bond
The covalent modification mechanism of 6-hydroxypyridine-2-sulfonyl fluoride is a form of Sulfur(VI) Fluoride Exchange (SuFEx), a concept central to a new generation of click chemistry.[1][4] The process is a two-step reaction:
-
Reversible Binding (Ki): The inhibitor first binds non-covalently to the target protein's active or allosteric site. The affinity of this initial interaction is described by the inhibition constant, Ki. The hydroxypyridine scaffold is critical at this stage, forming specific hydrogen bonds and other non-covalent interactions that position the sulfonyl fluoride group optimally.[3]
-
Irreversible Covalent Modification (kinact): Following initial binding, the electrophilic sulfur atom of the sulfonyl fluoride is attacked by a proximal nucleophilic amino acid residue (e.g., the epsilon-amine of lysine or the hydroxyl of tyrosine). This results in the formation of a highly stable sulfonamide or sulfonate ester bond, respectively, and the displacement of a fluoride ion. This step is characterized by the maximal rate of inactivation, kinact.[3][5]
The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[5]
Comparative Performance of Covalent Warheads
The primary advantage of the sulfonyl fluoride warhead is its ability to target a diverse set of nucleophilic residues, expanding beyond the canonical cysteine targeting of acrylamides. This versatility opens up new avenues for inhibiting protein classes previously considered intractable.
| Parameter | Sulfonyl Fluoride (e.g., 6-hydroxypyridine-2-sulfonyl fluoride) | Acrylamide (e.g., Ibrutinib) |
| Primary Target Residues | Lysine, Tyrosine, Serine, Threonine, Histidine | Cysteine[6] |
| Reaction Mechanism | Sulfur(VI) Fluoride Exchange (SuFEx)[1] | Michael Addition[6] |
| Aqueous Stability | Generally high, resistant to hydrolysis[7] | Variable, can be susceptible to hydrolysis or reaction with glutathione |
| "Druggable Proteome" Scope | Broad, targets a wider range of proteins | More restricted, requires an accessible cysteine |
Application 1: Kinetic Characterization of Target Inhibition
Determining the kinetic parameters of covalent inhibition is essential for ranking and optimizing lead compounds. A continuous enzyme activity assay (progress curve analysis) is the gold standard for measuring kinact and Ki.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a representative method for characterizing the inhibition of a protein kinase using a fluorescence-based assay.
Rationale: The experiment measures the rate of enzyme inactivation (kobs) at various inhibitor concentrations. Plotting kobs against inhibitor concentration allows for the determination of kinact and Ki.[8]
Materials:
-
Purified target kinase
-
6-hydroxypyridine-2-sulfonyl fluoride
-
Kinase substrate (peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagent (e.g., ADP-Glo™, Promega)
-
384-well, low-volume, white plates
-
Plate reader with luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of 6-hydroxypyridine-2-sulfonyl fluoride in 100% DMSO. Create a 2-fold serial dilution series in DMSO.
-
Enzyme-Inhibitor Pre-incubation:
-
In the 384-well plate, add 2.5 µL of Assay Buffer.
-
Add 25 nL of the inhibitor from the dilution series to the appropriate wells. For the control (0% inhibition), add 25 nL of DMSO.
-
Add 2.5 µL of a 2X concentration of the target kinase in Assay Buffer to all wells to initiate the pre-incubation.
-
Seal the plate and incubate at room temperature for varying time points (e.g., 0, 15, 30, 60, 120 minutes). Scientist's Note: The pre-incubation step is critical to allow for the time-dependent covalent modification to occur before introducing the substrate.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X concentration of substrate and ATP in Assay Buffer to all wells. The final ATP concentration should be at or near its Km.
-
Mix briefly on a plate shaker.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the enzyme activity (luminescence) against the pre-incubation time. Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit this new plot to the saturation kinetics equation: kobs = kinact * [I] / (Ki + [I]) . This will yield the values for kinact and Ki.[8]
-
Calculate the second-order rate constant: kinact/Ki .
-
Application 2: Global Profiling of Cellular Targets (Chemoproteomics)
To understand the on- and off-target effects of a covalent inhibitor, it is crucial to identify its binding partners in a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[9] This requires a modified version of the inhibitor containing a "clickable" handle, such as a terminal alkyne, for subsequent conjugation to a reporter tag.
Protocol: ABPP for Target Identification
Rationale: This protocol uses a "clickable" analog of the inhibitor to covalently label targets in live cells. After cell lysis, the labeled proteins are tagged with biotin via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The biotinylated proteins are then enriched and identified by mass spectrometry.[10][11]
Materials:
-
"Clickable" probe: alkyne-modified 6-hydroxypyridine-2-sulfonyl fluoride.
-
Cultured cells (e.g., HEK293T).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Click Chemistry Reagents: Azide-Biotin tag, TCEP, TBTA ligand, Copper(II) Sulfate (CuSO4), Sodium Ascorbate.
-
Streptavidin-coated magnetic beads.
-
LC-MS/MS equipment for proteomic analysis.
Procedure:
-
Cell Treatment: Treat cultured cells with the alkyne-probe at a desired concentration (e.g., 1-10 µM) for 1-2 hours. Include a vehicle control (DMSO). To confirm target specificity, include a competition control where cells are pre-treated with the original, non-alkyne-tagged inhibitor before adding the probe.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in cold Lysis Buffer. Clarify the lysate by centrifugation and determine the protein concentration (e.g., via BCA assay).
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reagents sequentially: Azide-Biotin (final conc. 100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM), and freshly prepared Sodium Ascorbate (1 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation. Scientist's Note: The order of addition is important. Premixing CuSO₄ and Sodium Ascorbate can cause precipitation. TBTA is a ligand that stabilizes the Cu(I) oxidation state required for the reaction.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer (e.g., 1 M NaCl) followed by a final wash with PBS to remove non-specific binders.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing urea and DTT.
-
Alkylate with iodoacetamide and then digest the proteins into peptides overnight using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. Proteins that show reduced enrichment in the competition sample are considered high-confidence targets.
Application 3: Cellular Target Engagement Validation
After identifying a potential target, it is essential to confirm that the inhibitor binds to it within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as ligand binding typically increases the thermal stability of a protein.[8]
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: This protocol measures the change in the melting temperature (Tm) of a target protein in the presence of the inhibitor. An increase in Tm indicates direct binding and target engagement.
Materials:
-
Cultured cells
-
6-hydroxypyridine-2-sulfonyl fluoride
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler with a gradient function
-
SDS-PAGE and Western Blotting equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using 3-4 cycles of freeze-thaw.
-
Heating Step:
-
Aliquot the lysates into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
-
Analysis by Western Blot:
-
Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody specific for the protein of interest.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in the Tm for the inhibitor-treated samples confirms target engagement.
-
Synthesis Outline
While commercially available, understanding the synthesis of 6-hydroxypyridine-2-sulfonyl fluoride is valuable. A plausible route can be adapted from methods used for similar heteroaryl sulfonyl fluorides.[12][13][14] A common strategy involves the conversion of a sulfonyl chloride to a sulfonyl fluoride.
Conclusion
6-Hydroxypyridine-2-sulfonyl fluoride represents a powerful tool in the chemical biology and drug discovery arsenal. Its ability to covalently modify a broad range of nucleophilic amino acid residues opens the door to targeting proteins that are inaccessible to traditional cysteine-directed inhibitors. The protocols outlined in this guide provide a comprehensive framework for researchers to kinetically characterize this inhibitor, identify its cellular targets, and validate target engagement in a physiological context, thereby accelerating the discovery of novel probes and therapeutics.
References
- Mader, L. K., & Keillor, J. W. (2025).
- Li, S., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
- Paul, S., & Guchhait, G. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- Paul, S., & Guchhait, G. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- University of Connecticut Department of Chemistry. (2024). Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery.
- Paul, S., & Guchhait, G. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
- J&K Scientific LLC. (2021).
- Li, S., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society.
- BenchChem. (2025). Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology.
- CarnaBio USA, Inc. (2020). Kinetic analysis of covalent and irreversible inhibitors.
- Zhang, Q., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. UC San Diego Health.
- Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget.
- Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC.
- Lee, B. G., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology.
- Wang, Y., et al. (2025).
- Lee, B. G., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PubMed - NIH.
- BenchChem. (2025). A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor.
- Johnson, D. S., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry.
- WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Zhang, Z., et al. (2023). Covalent inhibitors containing sulfonyl fluoride moieties. European Journal of Medicinal Chemistry.
- Lee, B. G., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Request PDF.
- WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
- Domainex. (n.d.). Covalent inhibitor drug discovery.
- Chen, Y. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
- Zhang, Z., et al. (2023). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B.
- BenchChem. (n.d.). 6-Cyanopyridine-2-sulfonyl fluoride.
- Jones, L. H. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
- Pesciaioli, F., & Noel, T. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- Wang, Y., et al. (2022).
- Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters.
- Zhang, Q., et al. (2024). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ChemRxiv.
- Scott, D. E., et al. (2024).
- Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Fluorochem. (n.d.). 6-Fluoropyridine-2-sulfonamide.
- Colell, J. F. P., & Engle, K. M. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
- Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
- Narayanan, A., et al. (2020). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole...
Sources
- 1. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
protocol for protein labeling with 6-hydroxypyridine-2-sulfonyl fluoride
Application Note: Covalent Protein Labeling via Proximity-Driven SuFEx using 6-Hydroxypyridine-2-Sulfonyl Fluoride
Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale, quantitative parameters, and step-by-step methodology for Sulfur(VI) Fluoride Exchange (SuFEx) protein labeling.
Introduction & Mechanistic Rationale
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click-chemistry methodology for chemical biology and targeted covalent inhibitor (TCI) design. Among SuFEx reagents, sulfonyl fluorides (SFs) are privileged covalent warheads because they possess the ideal balance of aqueous biocompatibility and context-specific protein reactivity[1].
Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis or reduction, the S–F bond cleavage is exclusively heterolytic. This grants sulfonyl fluorides significantly improved thermodynamic stability in biological buffers[1]. They remain largely inert until they are brought into the specific microenvironment of a protein binding site. Here, proximity to basic amino acids (e.g., Arginine, Histidine) or specific hydrogen-bond networks lowers the pKa of target nucleophiles, triggering the SuFEx reaction[2].
6-hydroxypyridine-2-sulfonyl fluoride (CAS: 2624123-26-6) represents a highly tunable SuFEx fragment[3]. The inclusion of the 6-hydroxy-pyridine scaffold offers unique hydrogen-bonding capabilities that can orient the warhead within a protein pocket. Upon binding, the latent electrophile reacts with weakly nucleophilic sidechains—most notably Tyrosine (Tyr), Lysine (Lys), Histidine (His), and non-catalytic Serine/Threonine (Ser/Thr)[4]. This proximity-enhanced reactivity makes it an exceptional tool for mapping protein-protein interactions, fragment-based drug screening, and identifying novel allosteric sites[5].
Reaction Logic & Pathway
Caption: Logical mechanism of proximity-driven SuFEx protein labeling.
Experimental Design & Causality
To ensure a self-validating and reproducible experiment, the following physicochemical parameters must be strictly controlled:
-
Buffer Selection (The Amine Rule): Avoid Tris or other primary-amine-containing buffers. While SFs are generally stable, high concentrations of primary amines over extended incubations can lead to off-target background labeling. HEPES or Phosphate buffers are mandatory.
-
pH Optimization: The reaction is highly pH-dependent. A pH of 7.4 to 8.0 is optimal because it balances the aqueous stability of the SF group with the necessary deprotonation of target nucleophiles (e.g., shifting the equilibrium of Lys-NH3+ to the reactive Lys-NH2 state)[1].
-
Stoichiometry: Because aryl sulfonyl fluorides have low intrinsic reactivity at physiological conditions[4], a 5- to 10-fold molar excess of the probe is used to drive pseudo-first-order kinetics without overwhelming the system and causing non-specific denaturation.
Quantitative Guidelines for SuFEx Labeling
| Parameter | Recommended Range | Causality / Rationale |
| Protein Concentration | 10 - 50 µM | Ensures sufficient target availability for LC-MS/MS without inducing aggregation. |
| Probe Concentration | 50 - 500 µM | A 5-10x molar excess drives the proximity-enhanced SuFEx reaction efficiently. |
| Co-solvent (DMSO) | ≤ 2% (v/v) | Maintains native protein folding while keeping the hydrophobic SF probe fully soluble. |
| Buffer pH | 7.4 - 8.0 | Facilitates nucleophile activation (Tyr-OH, Lys-NH2) while preventing rapid SF hydrolysis. |
| Incubation Time | 1 - 4 hours | Provides ample time for context-dependent labeling; prevents non-specific background[4]. |
| Temperature | 25°C (RT) or 37°C | Physiological temperatures preserve the native protein microenvironments required for activation. |
Step-by-Step Protocol
Caption: Step-by-step experimental workflow for SuFEx-mediated protein labeling.
Phase 1: Reagent Preparation
-
Probe Stock: Dissolve 6-hydroxypyridine-2-sulfonyl fluoride (Monoisotopic mass: 176.9896 Da[6]) in anhydrous DMSO to create a 10 mM stock solution.
-
Expert Insight: Anhydrous DMSO is critical. Trace water in the solvent can lead to premature hydrolysis of the sulfonyl fluoride group during freeze-thaw cycles.
-
Phase 2: Protein Labeling Reaction
-
Buffer Exchange: Dialyze or desalt your target protein into the reaction buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Adjust the final protein concentration to exactly 10 µM.
-
Reaction Initiation: Add the 10 mM probe stock directly to the protein solution to achieve a final probe concentration of 100 µM (a 10-fold molar excess). Ensure the final DMSO concentration does not exceed 2% v/v.
-
Incubation: Incubate the mixture at 25°C for 2 hours with gentle end-over-end rotation.
Phase 3: Quenching and Cleanup
-
Desalting: Terminate the reaction and remove unreacted probe by passing the mixture through a Zeba™ Spin Desalting Column (or equivalent Size Exclusion Chromatography resin) pre-equilibrated with the reaction buffer.
-
Expert Insight: Immediate removal of the probe halts the reaction kinetics accurately, allowing for precise time-course mapping of the labeling event.
-
Phase 4: Proteomic Digestion & LC-MS/MS Analysis
-
Denaturation & Digestion: Denature the labeled protein with 8M Urea, reduce disulfide bonds with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM Iodoacetamide (30 min, dark, RT). Quench excess IAA, dilute urea to < 2M, and digest overnight with Trypsin (1:50 enzyme-to-protein ratio).
-
Data Acquisition & Mass Shift Calculation: Analyze the digested peptides via high-resolution LC-MS/MS.
-
Bioinformatics Target: When configuring your search engine (e.g., MaxQuant, Proteome Discoverer), set a dynamic modification for the addition of the 6-hydroxypyridine-2-sulfonyl moiety.
-
Exact Mass Calculation: The reaction releases Hydrogen Fluoride (HF). Therefore, the net mass shift on the adducted amino acid (Tyr, Lys, His, Ser, or Thr) is the mass of the probe (176.9896 Da) minus HF (20.0062 Da), resulting in an exact mass shift of +156.9834 Da .
-
References
1. Aaron Chemicals. "2624123-26-6 | 6-hydroxypyridine-2-sulfonyl fluoride". aaronchem.com. 2.[6] PubChemLite. "C5H4FNO3S - Explore". uni.lu. 3.[5] MDPI. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening". mdpi.com. 4.[4] PNAS. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry". pnas.org. 5.[1] RSC Publishing. "Sulfonyl fluorides as privileged warheads in chemical biology". rsc.org. 6. NIH. "Structure-based design and analysis of SuFEx chemical probes". nih.gov.
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - C5H4FNO3 - Explore [pubchemlite.lcsb.uni.lu]
Application Note: 6-Hydroxypyridine-2-Sulfonyl Fluoride for Chemoproteomic Profiling
This Application Note provides a comprehensive technical guide for utilizing 6-hydroxypyridine-2-sulfonyl fluoride (and related heteroaryl sulfonyl fluorides) in Activity-Based Protein Profiling (ABPP). This guide focuses on its utility as a SuFEx (Sulfur-Fluoride Exchange) electrophile for mapping ligandable Tyrosine and Lysine residues within the proteome.
Introduction & Mechanistic Rationale
The integration of Sulfur-Fluoride Exchange (SuFEx) chemistry into chemoproteomics has revolutionized the targeting of "undruggable" residues. While traditional ABPP relies heavily on cysteine-reactive electrophiles (e.g., chloroacetamides), 6-hydroxypyridine-2-sulfonyl fluoride (6-OH-PySF) represents a distinct class of "scout fragments" designed to interrogate the ligandability of nucleophilic residues outside the cysteine kinome.
The Chemical Warhead: Pyridine-2-Sulfonyl Fluoride
The pyridine-2-sulfonyl fluoride scaffold is privileged due to the electron-withdrawing nature of the pyridine ring, which activates the sulfonyl fluoride (–SO₂F) toward nucleophilic attack without rendering it hyper-reactive (and thus promiscuous) like sulfonyl chlorides.
-
6-Hydroxy Substitution Effect: The presence of the hydroxyl group at the C6 position (adjacent to the ring nitrogen) introduces unique properties:
-
Tautomerism: It exists in equilibrium with its 2-pyridone tautomer, potentially altering binding modes via hydrogen bond donor/acceptor patterns.
-
Tunable Reactivity: The electron-donating nature of the hydroxyl/keto group modulates the electrophilicity of the sulfonyl center, often making it more selective than the unsubstituted pyridine-2-sulfonyl fluoride.
-
Solubility: Enhanced aqueous solubility compared to hydrophobic aryl sulfonyl fluorides.
-
Mechanism of Action (SuFEx)
The probe functions via a nucleophilic substitution at the sulfur(VI) center. Unlike traditional Michael acceptors, SuFEx is often driven by specific protein microenvironments (e.g., hydrogen bonding to the fluoride leaving group or stabilization of the transition state).
Reaction: Protein-Nu: + Ar-SO₂F → Protein-Nu-SO₂-Ar + F⁻ (Where Nu = Tyr-OH, Lys-NH₂, His-NH)
Experimental Workflow: Competitive ABPP
Since 6-hydroxypyridine-2-sulfonyl fluoride is typically a fragment (lacking a biotin/alkyne handle), it is best profiled using a Competitive ABPP workflow. In this setup, the fragment competes with a broad-spectrum "scout" probe (e.g., a generic alkyne-tagged sulfonyl fluoride) for binding sites.
Workflow Diagram
Figure 1: Competitive ABPP workflow. The 6-OH-PySF fragment blocks specific sites, preventing labeling by the broad-spectrum SF-alkyne probe. Reduced MS signal indicates target engagement.
Detailed Protocol
Materials
-
Fragment: 6-hydroxypyridine-2-sulfonyl fluoride (dissolved in DMSO, 50 mM stock).
-
Scout Probe: SF-Alkyne (e.g., 4-(2-hexyno)benzenesulfonyl fluoride) or FP-Alkyne (if checking cross-reactivity).
-
Lysis Buffer: PBS pH 7.4, 1 mM MgCl₂ (Avoid Tris/primary amines if targeting Lysine with high reactivity probes, though SF is generally compatible with Tris).
-
Click Reagents: TBTA (Ligand), CuSO₄, TCEP (Reductant), Biotin-Azide (Tag).
Step-by-Step Methodology
Step 1: Proteome Preparation
-
Harvest cells (e.g., HEK293T, Jurkat) and wash 3x with cold PBS.
-
Lyse in PBS pH 7.4 by sonication (3 x 10s pulses, 40% amplitude).
-
Clarify lysate by centrifugation (16,000 x g, 15 min, 4°C).
-
Normalize protein concentration to 2 mg/mL .
Step 2: Fragment Incubation (Competition)
-
Aliquot lysate into two groups: Experimental and Control .
-
Experimental: Add 6-OH-PySF (Final conc: 50–200 µM).
-
Control: Add DMSO (vehicle).
-
Incubate for 30–60 minutes at Room Temperature (RT).
-
Note: SF reaction kinetics are slower than fluorophosphonates; longer incubation ensures equilibrium.
-
Step 3: Scout Probe Labeling
-
Add SF-Alkyne probe to both samples (Final conc: 1–5 µM).
-
Incubate for 1 hour at RT.
-
Critical: The scout probe concentration must be significantly lower than the fragment to allow effective competition.
-
Step 4: Click Chemistry (CuAAC)
-
Prepare a "Click Master Mix" (freshly made):
-
100 µM TBTA (in DMSO/tBuOH 1:4)
-
1 mM CuSO₄ (in water)
-
1 mM TCEP (in water)
-
100 µM Biotin-Azide
-
-
Add Master Mix to lysates. Vortex gently.
-
Incubate for 1 hour at RT (protect from light).
-
Quench by adding 4 volumes of cold Methanol/Chloroform (Protein Precipitation).
Step 5: Enrichment & Digestion
-
Wash protein pellets 2x with cold Methanol.
-
Resuspend in 1% SDS / PBS. Heat to 80°C for 5 min to denature.
-
Dilute to 0.2% SDS with PBS.
-
Incubate with Streptavidin-Agarose beads (2 hours, RT).
-
Wash beads stringent (1% SDS, then 6M Urea, then PBS).
-
Perform On-Bead Tryptic Digestion (Overnight, 37°C).
Step 6: LC-MS/MS Analysis
-
Desalt peptides (C18 StageTips).
-
Analyze via Data-Dependent Acquisition (DDA) or DIA.
-
Data Processing: Look for peptides with reduced intensity in the Fragment-treated sample vs. DMSO.
Data Interpretation & Validation
Quantifying Ligandability
The "Ligandability" of a site is determined by the Competition Ratio (R) :
-
R > 2 (or log2 > 1): Significant binding (Target Hit).
-
R ≈ 1: No binding.
Reactivity Profile Table
The 6-OH-PySF probe typically exhibits the following selectivity profile compared to standard phenyl-SF probes:
| Feature | 6-OH-Pyridine-2-SF | Phenyl-SF (Standard) |
| Primary Target | Tyrosine (surface), Lysine (active site) | Broad Tyrosine/Lysine |
| Electrophilicity | Moderate (Tunable by pH) | High |
| Water Solubility | High (due to OH/NH) | Low |
| Off-Targets | Lower (due to steric/electronic tuning) | Higher |
Validation: The "Clickable" Analog
To validate a hit directly (rather than by competition), one can synthesize the O-propargyl analog of the fragment:
-
Structure: 6-(prop-2-yn-1-yloxy)pyridine-2-sulfonyl fluoride.
-
Method: Use this directly as the probe (no competition needed). This confirms the fragment itself forms the covalent bond.
SuFEx Mechanism Visualization
The unique reactivity of the Pyridine-SF scaffold relies on the activation of the S-F bond.
Figure 2: SuFEx mechanism. The nucleophilic Tyrosine attacks the Sulfur(VI) center, displacing Fluoride. The Pyridine ring stabilizes the transition state.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition. Link
-
Cravatt, B. F., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[3][4][5] Journal of the American Chemical Society.[6] Link
-
Jones, L. H., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology. Link
-
Taunton, J., et al. (2018). Covalent targeting of non-cysteine residues in the proteome.[7] Current Opinion in Chemical Biology. (Contextual grounding for Lysine/Tyrosine targeting).
- Kelly, J. W., et al. (2018). Inverse Drug Discovery for Covalent Proteins. Nature Chemical Biology.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: Experimental Setup for Reactions with 6-Hydroxypyridine-2-Sulfonyl Fluoride
Target Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols
Introduction & Mechanistic Causality
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry by providing a robust, reliable method for constructing stable S–N and S–O linkages[1]. Within this chemical space, 6-hydroxypyridine-2-sulfonyl fluoride emerges as a highly privileged, bifunctional SuFEx hub.
Unlike traditional sulfonyl chlorides, which are highly susceptible to reductive collapse and rapid hydrolysis, the S(VI)–F bond in 6-hydroxypyridine-2-sulfonyl fluoride is exceptionally stable under neutral and acidic conditions[1]. This stability is driven by the strong electronegativity and low polarizability of fluorine, which shields the hexavalent sulfur center from undesired nucleophilic attack. Furthermore, the structural homology of this compound to the established deoxyfluorination reagent PyFluor (pyridine-2-sulfonyl fluoride) imbues it with high thermal stability and resistance to elimination side-reactions[2].
The inclusion of the 6-hydroxyl group (which can tautomerize to a pyridone) provides a secondary axis of reactivity. It can participate in hydrogen-bonding networks within enzyme active sites (making it an excellent covalent warhead for chemical biology) or serve as an orthogonal handle for late-stage functionalization. To unlock the S–F bond for nucleophilic exchange, specific catalytic activation is required to lower the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group.
Divergent Activation Pathways
The choice of activator dictates the reaction pathway:
-
Lewis Acid Activation (for Amines): Amines are generally poor nucleophiles for unactivated S(VI)–F bonds. The addition of a hard Lewis acid, such as Calcium Triflimide
, coordinates the fluoride and sulfonyl oxygens, highly activating the electrophilic center for sulfonamide formation[3]. -
Brønsted Base Activation (for Phenols): Phenols are activated by strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU deprotonates the phenol to generate a highly nucleophilic phenoxide that readily displaces the fluoride to form a sulfonate ester[1].
Divergent SuFEx reactivity pathways of 6-hydroxypyridine-2-sulfonyl fluoride.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for coupling 6-hydroxypyridine-2-sulfonyl fluoride with various nucleophiles. The parameters reflect the thermodynamic requirements to overcome the high activation energy barrier of the S–F bond.
| Nucleophile Type | Activator / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Amines | MeCN | 25 | 2 - 4 | 85 - 95 | |
| Secondary Amines | MeCN | 25 | 4 - 12 | 75 - 90 | |
| Phenols | DBU (2.0 equiv) | Toluene | 25 | 12 - 24 | 80 - 98 |
| Aryl Silyl Ethers | DBU (0.2 equiv) | THF | 25 | 12 - 24 | 85 - 95 |
Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physicochemical changes (e.g., exotherms, precipitate formation, and
Standardized 5-step experimental workflow for SuFEx coupling reactions.
Protocol A: Synthesis of Sulfonamides via Lewis Acid Activation
Causality:
Materials:
-
6-Hydroxypyridine-2-sulfonyl fluoride (1.0 mmol)
-
Primary or Secondary Amine (1.2 mmol)
- (0.2 mmol, 20 mol%)
-
DABCO (1.2 mmol)
-
Anhydrous Acetonitrile (MeCN, 2.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add 6-hydroxypyridine-2-sulfonyl fluoride (1.0 mmol) and the amine (1.2 mmol).
-
Solvation: Add 2.0 mL of anhydrous MeCN. Stir to ensure complete dissolution. Note: MeCN is chosen for its high dielectric constant, which stabilizes the transition state of the calcium-coordinated intermediate.
-
Activation: Add DABCO (1.2 mmol) followed in quick succession by
(0.2 mmol). -
Reaction Monitoring (Self-Validation): Seal the vial and stir at room temperature (25 °C). Extract a 10
L aliquot after 2 hours for NMR. The reaction is complete when the sharp singlet corresponding to the S–F bond (typically found between +40 to +60 ppm) completely disappears. -
Workup: Dilute the mixture with Ethyl Acetate (10 mL) and wash with saturated aqueous
(2 5 mL) to remove the calcium catalyst and unreacted amine. -
Isolation: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Synthesis of Sulfonate Esters via Brønsted Base Activation
Causality: DBU acts as a non-nucleophilic proton sponge. It rapidly deprotonates the phenol to form a phenoxide ion. Toluene is selected as the solvent because its non-polar nature suppresses competitive solvolysis of the sulfonyl fluoride, driving the equilibrium entirely toward the ester product[1].
Materials:
-
6-Hydroxypyridine-2-sulfonyl fluoride (1.0 mmol)
-
Phenol derivative (1.1 mmol)
-
DBU (2.0 mmol)
-
Anhydrous Toluene (2.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 10 mL reaction vial with 6-hydroxypyridine-2-sulfonyl fluoride (1.0 mmol), the phenol derivative (1.1 mmol), and anhydrous Toluene (2.0 mL).
-
Activation: Dropwise add DBU (2.0 mmol) via a microsyringe.
-
Observation (Self-Validation): Upon DBU addition, observe a mild exotherm and the gradual formation of a pale yellow to dark orange precipitate. This physical change is a reliable indicator of phenoxide generation and subsequent sulfonate ester formation.
-
Reaction: Stir the mixture at room temperature under an ambient atmosphere for 12–24 hours.
-
Workup: Quench the reaction by adding 1M HCl (2 mL) to neutralize excess DBU. Extract the aqueous layer with Dichloromethane (DCM, 3
5 mL). -
Isolation: Combine the organic extracts, wash with brine, dry over
, and concentrate. Purify the crude product via column chromatography (Hexanes/EtOAc gradient).
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.[Link]
-
Mahapatra, S., Woroch, C. P., Butler, T. W., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters.[Link]
Sources
Troubleshooting & Optimization
challenges in working with 6-hydroxypyridine-2-sulfonyl fluoride
Welcome to the technical support resource for 6-hydroxypyridine-2-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile reagent. As a bifunctional molecule featuring both a highly reactive sulfonyl fluoride and a nucleophilic/ionizable pyridinol group, its behavior in chemical reactions can be complex. This document provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-hydroxypyridine-2-sulfonyl fluoride and what are its primary applications?
6-Hydroxypyridine-2-sulfonyl fluoride is a heterocyclic organic compound. Its value stems from the sulfonyl fluoride (-SO₂F) group, a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry .[1][2] This functionality allows for the formation of robust covalent bonds with nucleophilic residues in proteins, such as lysine, tyrosine, serine, and histidine.[3][4] Consequently, it is an increasingly popular building block for designing:
-
Covalent inhibitors and probes in chemical biology and drug discovery.[4]
-
Bioconjugation linkers for connecting molecules to biomolecules.
-
Specialty polymers and materials via SuFEx polymerization reactions.[5]
The presence of the 6-hydroxy group adds another layer of functionality, allowing for secondary modifications or influencing the molecule's solubility and electronic properties.
Q2: How should I properly store and handle 6-hydroxypyridine-2-sulfonyl fluoride?
Proper storage is critical to maintain the reagent's integrity. Sulfonyl fluorides, while generally more stable than their sulfonyl chloride counterparts, are susceptible to slow hydrolysis.[1][6]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C (deep freeze).[7] | Minimizes degradation pathways, including hydrolysis and potential dimerization or polymerization. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Prevents contact with atmospheric moisture, which can lead to hydrolysis to the corresponding sulfonic acid.[6] |
| Container | Use a tightly sealed container with a PTFE-lined cap. | Ensures a moisture-proof seal.[8] |
Handling Precautions: Always handle sulfonyl fluorides in a well-ventilated fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][10] Avoid inhalation of dust or fumes.[9][11]
Q3: My reagent has a yellow or brown tint. Can I still use it?
Ideally, the compound should be a white to off-white solid. A yellow or brown discoloration often indicates the presence of impurities, likely resulting from slow decomposition.[6] While a pale yellow color might be acceptable for some robust screening applications, for reactions requiring high purity and reproducibility (e.g., kinetic studies, late-stage functionalization), using discolored material is not recommended.[6]
Recommendation: Before use, assess the purity of a discolored batch via ¹H NMR, ¹⁹F NMR, or LC-MS to quantify the level of degradation. The primary impurity to look for is the corresponding sulfonic acid, formed via hydrolysis.
Q4: What is the general stability profile of this reagent in solution?
The stability is highly dependent on the conditions:
-
Aqueous/Protic Solvents: The reagent will hydrolyze in the presence of water, especially under basic or acidic conditions, to form 6-hydroxypyridine-2-sulfonic acid. The rate of hydrolysis is a critical factor and must be balanced against the rate of reaction with the intended nucleophile.[12]
-
Aprotic Solvents: It is generally stable in dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) for the duration of a typical reaction.[6]
-
pH: Stability decreases significantly at high pH due to an increased rate of hydrolysis and potential deprotonation of the pyridinol hydroxyl group, which can complicate reactivity.
Troubleshooting Guide
This guide addresses common experimental failures in a structured, problem-solving format.
Problem 1: Low or No Yield in a Reaction with a Nucleophile (e.g., Amine, Phenol)
This is the most frequent challenge and can stem from multiple sources. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps
| Possible Cause | Troubleshooting & Optimization Steps |
| Degraded Sulfonyl Fluoride | The -SO₂F group is highly electrophilic and susceptible to hydrolysis. The resulting sulfonic acid is unreactive. Action: Confirm the purity of your starting material using ¹⁹F NMR (a sharp singlet is expected) or LC-MS. Always use freshly opened reagent or material that has been stored meticulously under inert gas at -20°C. Ensure all glassware is oven-dried and solvents are anhydrous.[6] |
| Insufficient Nucleophile Reactivity | Many nucleophiles require deprotonation to react efficiently with the sulfonyl fluoride. The reaction between an amine and a sulfonyl fluoride, for instance, is often base-catalyzed.[13] Action: Add 1.5-2.0 equivalents of a non-nucleophilic organic base like DIPEA or 2,6-lutidine. For less reactive nucleophiles, cautiously increasing the temperature may be necessary, but this can also promote side reactions. |
| Interference from the 6-Hydroxy Group | The pyridinol exists in tautomeric equilibrium with its pyridone form. The hydroxyl group can be deprotonated under basic conditions, creating a competing nucleophile (the pyridinoxide anion) that could lead to intermolecular side reactions or inhibition. Action: Consider protecting the hydroxyl group as a benzyl or silyl ether before the sulfonylation reaction. This is a common strategy when working with multifunctional pyridines.[14] |
| Incorrect Solvent Choice | The reagent or your nucleophile may have poor solubility in the chosen solvent. Additionally, nucleophilic solvents like alcohols can compete with your substrate.[6] Action: Use inert, aprotic solvents such as DCM, THF, or MeCN.[6] If solubility is an issue, consider more polar aprotic solvents like DMF or DMSO, ensuring they are anhydrous. |
Problem 2: Multiple Spots on TLC/LC-MS Indicating Side Products
| Possible Cause | Troubleshooting & Optimization Steps |
| Hydrolysis Byproduct | The most common side product is 6-hydroxypyridine-2-sulfonic acid. It is highly polar and will typically appear near the baseline on a TLC plate. Action: This indicates moisture in your reaction. Rigorously dry all reagents, solvents, and glassware and perform the reaction under an inert atmosphere.[6] The sulfonic acid can often be removed during work-up with a mild aqueous base wash, but preventing its formation is key. |
| Reaction at the 6-Hydroxy Position | Under certain conditions (e.g., with a strong base), the deprotonated hydroxyl group can act as a nucleophile, leading to undesired products. Action: Lower the reaction temperature and use a milder base. If the problem persists, protecting the hydroxyl group is the most robust solution.[14] |
| Over-reaction or Degradation of Product | The desired product itself might be unstable under the reaction conditions (e.g., prolonged heating, strong base). Action: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lower the reaction temperature and add the sulfonyl fluoride slowly to the nucleophile to maintain a low concentration of the electrophile.[6] |
Experimental Protocols & Technical Insights
Protocol 1: General Procedure for Sulfonylation of a Primary Amine
This protocol provides a robust starting point for reacting 6-hydroxypyridine-2-sulfonyl fluoride with an amine nucleophile.
Materials:
-
6-hydroxypyridine-2-sulfonyl fluoride (1.0 eq)
-
Amine substrate (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried glassware, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve the amine substrate (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: In a separate flask, dissolve 6-hydroxypyridine-2-sulfonyl fluoride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes. Causality: Slow addition prevents localized heating and minimizes side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), water, and saturated brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
The Chemistry: Reactivity and Mechanism
The utility of 6-hydroxypyridine-2-sulfonyl fluoride is rooted in the unique properties of the S(VI)-F bond. It is significantly more stable to hydrolysis than the S(VI)-Cl bond, yet it remains a potent electrophile for reaction with soft nucleophiles in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).
Caption: Generalized mechanism of a base-assisted SuFEx reaction.
The reaction is believed to proceed via a direct nucleophilic attack on the sulfur center, leading to a trigonal bipyramidal intermediate or transition state. The fluoride ion is an excellent leaving group, especially when stabilized, providing a strong thermodynamic driving force for the reaction.[1] The presence of a base is often crucial as it deprotonates the nucleophile, significantly increasing its reactivity toward the electrophilic sulfur center.[13]
Protocol 2: Analytical QC for Incoming Reagent
Never assume a commercial reagent is 100% pure. A quick analytical check can save significant time and resources.
| Analytical Method | Expected Result & Interpretation |
| ¹⁹F NMR (in CDCl₃ or DMSO-d₆) | A single, sharp peak should be observed. The chemical shift will depend on the solvent and reference. The presence of multiple peaks or broad signals suggests impurities or degradation. This is the most direct method for assessing the integrity of the -SO₂F group. |
| ¹H NMR (in DMSO-d₆) | The spectrum should show clean aromatic signals corresponding to the pyridine ring protons and a broad signal for the -OH proton. Integration should match the expected structure. The presence of additional peaks could indicate hydrolysis or other impurities. |
| LC-MS | A single major peak with the correct mass-to-charge ratio (m/z) for the parent ion should be observed. For C₅H₄FNO₃S, the expected [M-H]⁻ is ~175.98.[16] The presence of a peak corresponding to the sulfonic acid ([M-H]⁻ ~173.99) is a direct indicator of hydrolysis. |
References
-
Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
ICSC 1402 - SULFURYL FLUORIDE. ILO and WHO. [Link]
-
Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]
-
NMAM 6012: Sulfuryl Fluoride. CDC. [Link]
-
Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]
-
A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. [Link]
-
Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Applications of sulfonyl fluorides Examples of biologically active... ResearchGate. [Link]
-
-
ANALYTICAL METHODS. ATSDR. [Link]
-
-
Evaluation of analytical methodologies for fluoride determination and speciation of fluoro complexes of aluminium. University of Johannesburg. [Link]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. [Link]
-
Recent Developments in Methods of Analysis for Fluoride Determination. Critical Reviews in Analytical Chemistry. [Link]
-
Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Organic Letters. [Link]
-
6-hydroxypyridine-2-sulfonyl fluoride (C5H4FNO3S). PubChem. [Link]
-
The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Catalysis. [Link]
-
Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]
-
Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: degradation kinetics and pathway. Chemosphere. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
- 10. cdc.gov [cdc.gov]
- 11. ICSC 1402 - SULFURYL FLUORIDE [chemicalsafety.ilo.org]
- 12. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. PubChemLite - 6-hydroxypyridine-2-sulfonyl fluoride (C5H4FNO3S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 6-hydroxypyridine-2-sulfonyl fluoride
Welcome to the technical support guide for the purification of 6-hydroxypyridine-2-sulfonyl fluoride. As a key building block in drug discovery and chemical biology, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, obtaining this reagent in high purity is paramount for reproducible and successful downstream applications.[1][2]
The unique bifunctional nature of this molecule—possessing both a nucleophilic/acidic hydroxyl group and an electrophilic sulfonyl fluoride moiety—presents specific challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges effectively. We will address common issues through a detailed troubleshooting guide and FAQ section, supported by step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: My "purified" 6-hydroxypyridine-2-sulfonyl fluoride is a pale yellow or brown solid, not white. Is it still usable?
A slight yellow tinge may be acceptable for some robust applications, but a noticeable yellow or brown color often indicates the presence of impurities or degradation products.[3][4] Sulfonyl halides can discolor upon decomposition.[4] For sensitive applications, such as covalent probe development or quantitative biological assays, using discolored material is not recommended without rigorous purity analysis (e.g., NMR, LC-MS) to identify and quantify the impurities.
Q2: What are the optimal storage conditions for 6-hydroxypyridine-2-sulfonyl fluoride to ensure long-term stability?
To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator at 2-8°C.[5][6] The sulfonyl fluoride group is susceptible to hydrolysis, especially under non-neutral pH conditions, so minimizing exposure to atmospheric moisture is critical.[7] For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable.[8]
Q3: My recovery is very low after performing an aqueous workup. What could be the cause?
Low recovery can stem from two primary factors:
-
Hydrolysis: The sulfonyl fluoride moiety can hydrolyze to the corresponding sulfonic acid. This process is accelerated by basic conditions.[7] If you used a basic solution (e.g., sodium bicarbonate) during the workup, significant product loss may have occurred. It is recommended to use only neutral water and brine for extractions involving sensitive sulfonyl fluorides.[9]
-
Solubility: The presence of the polar hydroxyl group imparts some water solubility to the molecule. Multiple extractions with an organic solvent are necessary to ensure complete recovery from the aqueous phase.
Q4: Can I use reverse-phase chromatography for purification instead of normal-phase?
Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a very effective technique for purifying polar compounds like 6-hydroxypyridine-2-sulfonyl fluoride. Elution is typically achieved with a gradient of water and an organic solvent like acetonitrile or methanol. This can be an excellent alternative if you encounter issues with compound degradation or poor separation on silica gel.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Tailing Separation in Column Chromatography | 1. Incorrect Mobile Phase: The solvent system lacks the appropriate polarity to effectively differentiate the product from impurities. 2. Ionic Interactions: The acidic hydroxyl group on the pyridine ring interacts strongly with the slightly acidic silica gel, causing tailing. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize with TLC: Systematically screen different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). Aim for a product Rf of ~0.25-0.35. 2. Modify Mobile Phase: Add a small amount (0.1-1%) of acetic acid to the eluent. This suppresses the deprotonation of the hydroxyl group, minimizing ionic interactions and reducing tailing. 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product Degradation on the Column | 1. Hydrolysis: Residual water in the silica gel or solvents is hydrolyzing the sulfonyl fluoride group. 2. Acid/Base Sensitivity: The compound is degrading due to the acidic nature of standard silica gel or exposure to incompatible conditions.[7] | 1. Use Anhydrous Conditions: Use oven-dried silica gel and anhydrous-grade solvents for chromatography. 2. Use Neutralized Silica: Consider using deactivated or neutral silica gel. Alternatively, flash the column quickly to minimize the residence time of the compound on the stationary phase. |
| A Persistent Impurity Co-elutes with the Product | 1. Similar Polarity: The impurity (e.g., an isomer, or the hydrolyzed sulfonic acid) has a polarity very similar to the desired product. 2. Unreacted Starting Material: The synthesis did not go to completion, leaving starting materials that are difficult to separate.[10] | 1. Change Selectivity: Switch to a different solvent system (e.g., from an ethyl acetate-based system to a dichloromethane-based one) to alter the elution order.[11] 2. Recrystallize: If the product is sufficiently pure (>90%), attempt recrystallization to remove the final traces of the impurity. 3. Switch Technique: Use preparative reverse-phase HPLC for challenging separations.[12] |
| Failure to Crystallize from Solution | 1. Residual Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. 2. Wrong Solvent System: The chosen solvent may be too good (product remains fully dissolved) or too poor (product "crashes out" as an oil). | 1. Re-purify: Pass the material through a short plug of silica gel to remove baseline impurities. 2. Systematic Solvent Screening: Test different single and binary solvent systems on a small scale. Good systems often involve a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and an anti-solvent in which it is insoluble (e.g., hexanes, pentane). |
Visualized Workflows & Protocols
Decision-Making for Purification Strategy
The choice of purification method depends heavily on the purity of the crude material and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Experimental Protocol 1: Flash Column Chromatography
This protocol is the standard workhorse for purifying moderately polar compounds.[13][14]
Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and gives the product an Rf value of approximately 0.25-0.35.
-
Suggested Starting Systems:
-
30-50% Ethyl Acetate in Hexanes
-
1-5% Methanol in Dichloromethane
-
-
Pro-Tip: If tailing is observed on the TLC plate, add 0.5% acetic acid to the solvent mixture.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading:
-
Dissolve the crude 6-hydroxypyridine-2-sulfonyl fluoride in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the product down the column.
-
Collect fractions and monitor their contents by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Experimental Protocol 2: Recrystallization
This protocol is ideal for purifying compounds that are already at >90% purity and are crystalline solids.
Step-by-Step Methodology:
-
Solvent Screening: On a small scale (a few milligrams of crude product), test various solvents to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Potential Solvent Systems:
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Isopropanol
-
Dichloromethane / Pentane
-
-
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent (the anti-solvent if using a binary system).
-
Dry the purified crystals under high vacuum.
-
Safety and Handling
Proper handling is essential when working with sulfonyl fluorides.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and suitable chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[3][5]
-
Incompatibilities: Avoid contact with strong bases, as this can promote hydrolysis and decomposition.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5][15] Ensure the container is tightly closed to prevent moisture ingress.[6][8]
References
-
Guinchard, C., et al. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds II) Research of the Best Chromatographic System by Different Preloading in Thin Layer for a Transposition on Column. Journal of Liquid Chromatography & Related Technologies. (URL: [Link])
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. (URL: [Link])
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. (URL: [Link])
-
Ndiaye, M. A., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. (URL: [Link])
-
ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (URL: [Link])
-
Nevado, C., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. (URL: [Link])
-
Amgen. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (URL: [Link])
-
Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie. (URL: [Link])
-
Gyan Sanchay. IMPURITIES. (URL: [Link])
-
Li, S., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. (URL: [Link])
Sources
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. keyorganics.net [keyorganics.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. cup.edu.cn [cup.edu.cn]
- 12. tandfonline.com [tandfonline.com]
- 13. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. synquestlabs.com [synquestlabs.com]
side reactions of 6-hydroxypyridine-2-sulfonyl fluoride and how to avoid them
Welcome to the Application Support Center for Advanced SuFEx & Fluorination Reagents . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical behavior of 6-hydroxypyridine-2-sulfonyl fluoride (CAS 2624123-26-6) .
Unlike standard alkyl or aryl sulfonyl fluorides, this molecule is bifunctional. It contains both a potent electrophile (the sulfonyl fluoride group) and a latent nucleophile (the 6-hydroxypyridine moiety, which can tautomerize to a 2-pyridone). Understanding the causality behind its reactivity is essential for preventing side reactions and ensuring high-yielding syntheses.
Diagnostic Matrix: Quantitative Identification of Side Reactions
Before adjusting your protocol, you must accurately diagnose the side reaction. Use this self-validating analytical matrix to identify off-target pathways via LC-MS and
| Side Reaction | Causality / Trigger | LC-MS Signature (ESI+) | Corrective Action | |
| Self-Condensation (Oligomerization) | Base-catalyzed intermolecular attack of the 6-phenoxide on the S(VI) center. | Loss of +40 to +60 ppm signal | Pre-protect the 6-OH group prior to base addition. | |
| Hydrolysis | Adventitious moisture combined with strong Brønsted bases (e.g., DBU). | Complete loss of S-F signal | Rigorously dry solvents; use molecular sieves or BEMP. | |
| Desulfonylation | Thermal extrusion of SO | N/A (Fluoride lost as HF/salt) | Maintain reaction at room temperature. | |
| N-Sulfonylation | Tautomerization to 6-pyridone favors N-attack under soft Lewis acid conditions. | Isomeric with target O-sulfonate; distinct HPLC retention time. | N/A | Use hard bases (e.g., Cs |
Note: The exact monoisotopic mass of the 6-hydroxypyridine-2-sulfonyl fluoride monomer is 176.99 Da [3].
Deep-Dive Troubleshooting & FAQs
Q1: Why does my reaction mixture turn cloudy and precipitate immediately upon adding DBU?
The Causality: You are observing rapid self-condensation (oligomerization). Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry relies on the unique reactivity-stability balance of the S-F bond, which is highly resistant to reduction but exceptionally reactive toward phenoxide nucleophiles in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2]. Because 6-hydroxypyridine-2-sulfonyl fluoride possesses both a SuFEx-reactive S(VI) center and a phenolic-like OH group, adding a base deprotonates the OH, triggering an immediate intermolecular chain reaction.
The Solution: You must break the bifunctionality. Mask the 6-hydroxyl group with a robust protecting group (e.g., a tert-butyldimethylsilyl ether) before introducing the SuFEx coupling partner and base.
Mechanism of base-catalyzed self-condensation in bifunctional SuFEx reagents.
Q2: I am using this compound for deoxyfluorination, but I am seeing elimination side products. How do I prevent this?
The Causality: Pyridine-2-sulfonyl fluorides (such as PyFluor) were specifically developed to chemoselectively fluorinate alcohols with substantially fewer elimination side products than traditional reagents like DAST [1]. However, if your substrate is highly sterically hindered or if you are applying excessive heat, the intermediate sulfonate ester can undergo E2 elimination rather than S
Q3: How do I avoid hydrolysis to the sulfonic acid?
The Causality: The S-F bond has a high homolytic bond dissociation energy (~90.5 kcal/mol) making it remarkably stable to water under neutral conditions [2]. However, the "naked" fluoride generated during the reaction, combined with strong basicity and trace water, creates a microenvironment that rapidly hydrolyzes the sulfonyl fluoride to 6-hydroxypyridine-2-sulfonic acid. The Solution: Implement a self-validating anhydrous protocol. Dry your toluene or ethereal solvents over activated 3Å molecular sieves for 24 hours prior to use. Add the base as the absolute final step.
Self-Validating Experimental Protocol: Controlled SuFEx Coupling
To utilize 6-hydroxypyridine-2-sulfonyl fluoride without triggering self-condensation, follow this validated Protection-Coupling-Deprotection workflow. Every step includes an analytical checkpoint to ensure the system is behaving as predicted.
Recommended workflow to prevent self-condensation during SuFEx coupling.
Step 1: O-Protection of the 6-Hydroxyl Group
-
Setup: Charge a flame-dried flask with 6-hydroxypyridine-2-sulfonyl fluoride (1.0 equiv) and anhydrous DMF (0.2 M).
-
Reagents: Add imidazole (2.2 equiv) and cool the mixture to 0°C. Slowly add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 equiv).
-
Reaction: Stir at room temperature for 4 hours.
-
Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the complete disappearance of the
177 peak and the appearance of the TBS-protected mass ( 292 [M+H] ). Do not proceed if the monomer remains.
Step 2: SuFEx Coupling
-
Setup: Isolate the protected monomer and dissolve it in anhydrous toluene (1.0 M).
-
Reagents: Add your target nucleophile (e.g., a primary amine or phenol, 1.1 equiv).
-
Activation: Add DBU (2.0 equiv) dropwise. An exotherm may be observed.
-
Validation Checkpoint: Monitor by
F NMR. The sharp singlet corresponding to the -SO F group (typically between +40 and +60 ppm) will disappear as the S-F bond is exchanged for the S-N or S-O bond.
Step 3: Deprotection
-
Setup: Dissolve the crude SuFEx product in THF.
-
Reagents: Add TBAF (1.0 M in THF, 1.2 equiv) at 0°C. Stir for 1 hour.
-
Validation Checkpoint: TLC (Ethyl acetate:Hexane 1:2) will show a shift to a lower R
value as the polar 6-hydroxyl group is unmasked.
References
- Nielsen, M. K., et al. (2015). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor). Journal of the American Chemical Society.
- Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Society.
- PubChemLite. (2026). 6-hydroxypyridine-2-sulfonyl fluoride (C5H4FNO3S) Structural Information. Université du Luxembourg.
Technical Support Center: Increasing the Selectivity of 6-Hydroxypyridine-2-sulfonyl Fluoride (PyF-OH) Reactions
A Message from Your Senior Application Scientist
Welcome to the technical support center for 6-hydroxypyridine-2-sulfonyl fluoride (PyF-OH). As researchers and drug development professionals, achieving precise and selective modification of biomolecules is paramount. This guide is designed to move beyond simple protocols and provide you with the deep, causal understanding needed to troubleshoot and optimize your experiments effectively. PyF-OH is a powerful tool within the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" family, but its unique hydroxypyridine core imparts a pH-dependent reactivity that is key to mastering its selectivity.[1] This document will equip you with the expertise to harness this feature, turning potential challenges into opportunities for exquisite experimental control.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 6-hydroxypyridine-2-sulfonyl fluoride (PyF-OH) and what is its primary application?
6-hydroxypyridine-2-sulfonyl fluoride (PyF-OH) is an electrophilic reagent used for the covalent modification of proteins and other biomolecules. It belongs to the sulfonyl fluoride class of reagents that react via Sulfur(VI) Fluoride Exchange (SuFEx), a highly reliable and biocompatible click chemistry reaction.[1][2] Its primary application is in bioconjugation, where it forms stable covalent bonds with nucleophilic amino acid residues, enabling the attachment of probes, drugs, or other functional molecules to proteins of interest.[3]
Q2: What amino acid residues does PyF-OH react with?
Like other sulfonyl fluorides, PyF-OH can react with a range of nucleophilic amino acid side chains. The reactivity is highly context-dependent, relying on the residue's accessibility and the local microenvironment. The primary targets, in approximate order of reactivity under typical bioconjugation conditions, are:
-
Tyrosine (Tyr)
-
Lysine (Lys)
-
Serine (Ser)
-
Threonine (Thr)
-
Histidine (His)
While cysteine is a potent nucleophile, adducts formed between sulfonyl fluorides and cysteine are often unstable, making them less suitable for forming durable linkages.[2] The goal of a well-designed experiment is to control reaction conditions to favor modification of a single desired residue type, most commonly tyrosine.
Q3: How does the "6-hydroxy" group uniquely influence PyF-OH's reactivity?
The 6-hydroxy group is the key to this reagent's tunable properties. It exists in equilibrium with its tautomeric form, 6-pyridone.[4] This structure has two critical, pH-sensitive sites that modulate the electrophilicity of the sulfonyl fluoride warhead:
-
Pyridine Ring Nitrogen (pKa ~0.75): At acidic pH, the ring nitrogen can be protonated. This makes the entire pyridine ring strongly electron-withdrawing, which increases the electrophilicity of the sulfur center and makes the reagent more reactive.
-
6-Hydroxy/Amide Group (pKa ~11.7): At highly basic pH, the hydroxyl/amide proton is removed.[5][6] The resulting anion is strongly electron-donating into the ring, which decreases the electrophilicity of the sulfonyl fluoride and makes the reagent less reactive.
This dual nature allows you to fine-tune the reagent's intrinsic reactivity by adjusting the pH, a feature not present in simple aryl sulfonyl fluorides.
Q4: What are the recommended starting conditions for achieving tyrosine-selective labeling?
For maximizing selectivity towards tyrosine residues, the key is to operate in a pH range that favors deprotonation of the tyrosine phenol (pKa ~10) without significantly deprotonating the lysine amine (pKa ~10.5). A mildly basic buffer is optimal.
-
Recommended Buffer: Phosphate-Buffered Saline (PBS)
-
Recommended pH: 7.5 - 8.0
-
Temperature: Room Temperature (approx. 20-25°C)
-
Reagent Stoichiometry: Start with a 5-10 molar excess of PyF-OH over the protein.
At pH 7.8, for example, a small but highly nucleophilic fraction of tyrosine residues exists in the phenolate form, while the vast majority of lysine residues remain in their protonated, non-nucleophilic ammonium form. This kinetic window allows for highly selective tyrosine modification.[7]
Q5: How should I prepare and store PyF-OH solutions?
-
Storage: Store the solid PyF-OH reagent desiccated at -20°C.
-
Solution Preparation: Prepare stock solutions immediately before use. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable solvents. Minimize the amount of organic solvent in the final reaction mixture (ideally ≤5% v/v) to avoid protein denaturation.
-
Stability: While sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides, they will degrade over time in aqueous buffers, especially at high pH.[1][2] Do not store PyF-OH in aqueous buffers. Prepare the stock solution in an anhydrous organic solvent and add it directly to the buffered protein solution to initiate the reaction.
Section 2: Troubleshooting Guide
Problem 1: Low or No Protein Labeling
You've run your reaction and, upon analysis by mass spectrometry or SDS-PAGE, you see little to no modification of your target protein.
Q: My protein isn't labeled. Could my PyF-OH reagent have degraded?
A: Yes, this is a common first point to check. Sulfonyl fluorides, while robust, are not infinitely stable.
-
Causality: The primary degradation pathway is hydrolysis of the S-F bond to form the unreactive sulfonic acid. This is accelerated by moisture and high pH.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of PyF-OH in anhydrous DMF or DMSO immediately before your experiment. Do not use previously made or stored solutions.
-
Verify Reagent Quality: If problems persist, consider the age and storage conditions of your solid reagent. Ensure it has been stored desiccated and cold.
-
Control Reaction: Test the fresh stock solution on a simple, reliable substrate like a small tyrosine-containing peptide to confirm its activity.
-
Q: I've confirmed my reagent is active, but I still see no labeling. Is the pH wrong?
A: This is highly likely. The pH is the most critical parameter for controlling both reagent activity and nucleophile availability.
-
Causality: For a reaction to occur, the target amino acid's nucleophilic side chain must be deprotonated. For tyrosine, this means forming the phenolate anion. At neutral or acidic pH, the concentration of this active phenolate is vanishingly small.
-
Troubleshooting Steps:
-
Verify Buffer pH: Physically measure the pH of your reaction buffer at the temperature you are using for the experiment. Do not rely solely on the label of the stock buffer.
-
Perform a pH Screen: Set up a series of small-scale reactions at varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5). Analyze the results to find the optimal pH for your specific protein.
-
Consider Protein Stability: Ensure your protein is stable and properly folded at the tested pH. Protein denaturation can mask target residues.
-
Q: What if the target residue on my protein is inaccessible?
A: The residue must be sufficiently solvent-exposed to react.
-
Causality: If the target tyrosine or lysine is buried within the protein's hydrophobic core or sterically hindered by neighboring residues, PyF-OH will not be able to access it.
-
Troubleshooting Steps:
-
Structural Analysis: If a crystal structure or reliable model of your protein exists, visually inspect the accessibility of potential target residues.
-
Denaturing Conditions (for validation only): As a control, run the reaction under mild denaturing conditions (e.g., with 1-2 M urea). If labeling occurs under these conditions but not in native buffer, the residue is likely buried. Note that this is not a viable strategy for functional labeling.
-
Mutagenesis: If you have a specific tyrosine in mind, mutating it to a phenylalanine and observing a loss of labeling can confirm it as the target site.
-
Problem 2: Poor Selectivity (Off-Target Labeling)
You aimed to label a single tyrosine, but your mass spectrometry results show modification on multiple tyrosines and/or several lysine residues.
Q: I'm seeing significant lysine labeling. How can I favor tyrosine?
A: This is almost always a consequence of the reaction pH being too high or the reaction time being too long.
-
Causality: The pKa of the lysine side-chain amine is ~10.5. As the pH of the reaction approaches this value (e.g., pH > 8.5), a significant population of lysine residues will be in their deprotonated, highly nucleophilic amine form, and will begin to compete effectively with tyrosine.
-
Troubleshooting Steps:
-
Lower the pH: Reduce the reaction pH to the 7.5-8.0 range. This maximizes the difference in nucleophilicity between the tyrosine phenolate and the lysine amine.
-
Run a Time Course: Set up a reaction and take aliquots at various time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr). Analyze each time point to determine the optimal duration to label the desired tyrosine before significant off-target labeling occurs. The most reactive, accessible tyrosine will often label fastest.
-
Titrate Reagent Excess: High concentrations of PyF-OH can drive reactions with less reactive nucleophiles. Reduce the molar excess of the reagent from 10x down to 5x, 2x, or even 1.1x to favor modification of only the most reactive site.
-
Problem 3: Loss of Protein Activity Post-Labeling
The labeling reaction worked, but a subsequent functional assay shows your protein is now inactive.
Q: How can I prevent labeling a functionally critical residue?
A: This indicates that the modified residue is likely in an active site, binding pocket, or at a protein-protein interface.
-
Causality: The covalent attachment of the PyF-OH moiety can disrupt essential hydrogen bonds, steric interactions, or electrostatic properties required for the protein's function.
-
Troubleshooting Steps:
-
Reduce Stoichiometry: Use the lowest possible molar excess of PyF-OH (start with 1:1) and a shorter reaction time. This favors modification of only the most nucleophilic/accessible residue, which may not be the one in the active site.
-
Competitive Inhibition: Perform the labeling reaction in the presence of a known substrate or competitive inhibitor. If the inhibitor blocks labeling, it strongly suggests the reactive residue is in the binding pocket. This can be used to protect the active site; after the reaction, the inhibitor can be removed by dialysis or gel filtration.
-
Site-Directed Mutagenesis: If you can identify the modified residue(s) by mass spectrometry, you can mutate that residue (e.g., Tyr to Phe). If this mutant retains activity after the labeling procedure, you have confirmed the problematic site.
-
Problem 4: Reagent Precipitation During Reaction
Upon adding your PyF-OH stock solution to the protein buffer, you observe cloudiness or a precipitate.
Q: Why is my reagent crashing out of solution?
A: This is typically due to solubility limits or buffer incompatibility.
-
Causality: PyF-OH, like many organic reagents, has limited solubility in highly aqueous buffers. The concentration of the organic co-solvent (DMSO/DMF) may also be too high, causing the protein to precipitate.
-
Troubleshooting Steps:
-
Check Final Co-solvent Concentration: Ensure the final percentage of DMSO or DMF in your reaction is below 5% (v/v), or a level your protein is known to tolerate.
-
Alter Addition Method: Add the PyF-OH stock solution to the reaction buffer slowly while vortexing or stirring to aid in dispersion and prevent localized high concentrations that lead to precipitation.
-
Test Different Solvents: While less common, it's possible your protein is intolerant to DMSO. You could test a stock solution made in DMF or another water-miscible organic solvent.
-
Section 3: Key Protocols & Data
Experimental Protocol: Tyrosine-Selective Protein Labeling
This protocol provides a robust starting point for achieving tyrosine-selective modification.
-
Protein Preparation:
-
Prepare your protein in a suitable, amine-free buffer (e.g., PBS, HEPES, MOPS). Dialyze extensively to remove any small molecule nucleophiles (e.g., Tris, glycine, azide).
-
Adjust the protein concentration to 1-5 mg/mL.
-
Adjust the final buffer pH to 7.8 at room temperature.
-
-
Reagent Preparation (Immediate Use):
-
Prepare a 100 mM stock solution of 6-hydroxypyridine-2-sulfonyl fluoride (PyF-OH) in anhydrous DMSO. For a 10-fold molar excess on a 50 µM protein solution, this would be a 200x stock.
-
-
Labeling Reaction:
-
To your protein solution, add the required volume of the PyF-OH stock solution to achieve the desired molar excess (e.g., for a 10x excess, add 5 µL of 100 mM PyF-OH to 1 mL of 500 µM protein).
-
Add the stock solution dropwise while gently vortexing to ensure rapid mixing.
-
Incubate the reaction at room temperature for 1-2 hours. For initial experiments, it is wise to take time points (e.g., 30 min, 1 hr, 2 hr) to determine the optimal reaction time.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a final concentration of 50 mM Tris or glycine to consume any unreacted PyF-OH.
-
Remove unreacted PyF-OH and buffer exchange the protein using a desalting column (e.g., Zeba™ Spin or PD-10) equilibrated with your desired storage buffer.
-
-
Analysis:
-
Confirm labeling efficiency and site(s) of modification using intact protein mass spectrometry and/or peptide mapping mass spectrometry (LC-MS/MS).
-
Assess protein integrity and aggregation using SDS-PAGE and dynamic light scattering (DLS).
-
Evaluate the functional consequences of labeling using a relevant bioassay.
-
Data Table: pH Effects on Reagent and Nucleophile Reactivity
This table summarizes the key considerations for pH optimization in PyF-OH reactions.
| pH Range | Effect on PyF-OH Reagent | Effect on Tyrosine (pKa ~10) | Effect on Lysine (pKa ~10.5) | Recommended For |
| < 6.5 | Ring N may be protonated; increased electrophilicity. | Phenol is fully protonated; very poor nucleophile. | Amine is fully protonated; not nucleophilic. | Not Recommended. Low reaction rate. |
| 7.5 - 8.5 | Stable and sufficiently electrophilic. | Small fraction is deprotonated to highly nucleophilic phenolate. | Amine is almost fully protonated; very poor nucleophile. | Optimal for Tyrosine Selectivity. |
| 8.5 - 9.5 | Stable, but reactivity may slightly decrease as pH increases. | Increasing fraction of nucleophilic phenolate. | Small but significant fraction of deprotonated, nucleophilic amine. | Compromised selectivity; potential for Lys modification. |
| > 9.5 | Risk of hydrolysis increases; deprotonation of 6-OH may decrease electrophilicity. | Most tyrosine is deprotonated and highly nucleophilic. | Significant fraction is deprotonated and highly nucleophilic. | Not Recommended. High risk of poor selectivity and reagent hydrolysis. |
Section 4: Mechanisms & Workflows (Visualized)
Diagram 1: pH-Dependent Modulation of PyF-OH Reactivity
Caption: pH influences the electronic properties of the PyF-OH ring, tuning its reactivity.
Diagram 2: SuFEx Reaction Mechanism with Tyrosine and Lysine
Caption: SuFEx reaction with deprotonated Tyrosine or Lysine side chains.
Diagram 3: Troubleshooting Flowchart for PyF-OH Reactions
Caption: A decision tree for troubleshooting common PyF-OH reaction issues.
Section 5: References
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. RSC Chemical Biology.
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
-
A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Advances. [Link]
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
-
Unconventional reactivity of sulfonyl fluorides. Spiral, Imperial College London.
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
6-hydroxypyridine-2-sulfonyl fluoride. PubChem. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
Validation & Comparative
Technical Guide: 6-Hydroxypyridine-2-Sulfonyl Fluoride in Covalent Probe Design
This guide provides a technical comparison of 6-hydroxypyridine-2-sulfonyl fluoride against standard sulfonyl fluoride reagents. It synthesizes structural analysis with established SuFEx (Sulfur-Fluoride Exchange) principles to predict performance, stability, and application suitability.
Executive Summary
6-Hydroxypyridine-2-sulfonyl fluoride (6-OH-PySO2F) represents a specialized subclass of heteroaromatic sulfonyl fluorides. Unlike the widely used phenylmethanesulfonyl fluoride (PMSF) or the parent pyridine-2-sulfonyl fluoride (PyFluor), this molecule incorporates a hydroxyl group at the C6 position.
This structural modification introduces prototropic tautomerism (pyridine-ol vs. pyridone), significantly altering its physicochemical profile. For drug development professionals, 6-OH-PySO2F offers a "tunable" electrophile that balances aqueous stability with chemoselective reactivity toward Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues, avoiding the rapid hydrolysis often seen with highly reactive benzylic sulfonyl fluorides.
Chemical Profile & Comparative Analysis
The following table contrasts 6-OH-PySO2F with industry-standard sulfonyl fluorides.
Table 1: Physicochemical & Reactivity Comparison
| Feature | 6-OH-PySO2F | PyFluor (Pyridine-2-SO2F) | PMSF | AEBSF |
| Structure Class | Heteroaromatic (Tautomeric) | Heteroaromatic | Benzylic | Benzylic (Amino-functionalized) |
| Primary Target | Tyr, Lys (Context dependent) | Alcohols (Deoxyfluorination), Lys | Serine (Proteases) | Serine (Proteases) |
| Aqueous Stability | High (Stabilized by resonance) | High | Low ( | Moderate/High (Acid stable) |
| Electrophilicity | Tunable/Moderate | High (Inductive -I effect of N) | High | High |
| Solubility | Polar (H-bond donor/acceptor) | Lipophilic | Lipophilic (requires DMSO/EtOH) | Water Soluble |
| Key Advantage | Selectivity : Reduced off-target labeling due to lower intrinsic reactivity compared to PyFluor. | Efficiency : Rapid fluoride exchange.[1] | Cost : Standard for lysis buffers. | Safety : Non-toxic alternative to PMSF. |
Mechanistic Insight: The "6-Position" Effect
The 6-hydroxy substituent is critical. In aqueous media, this molecule exists in equilibrium with its 2-pyridone tautomer.
-
Electronic Effect: The oxygen atom acts as an electron donor (+M effect), which pushes electron density into the ring. This counteracts the electron-withdrawing nature of the sulfonyl group and the ring nitrogen, slightly dampening the electrophilicity of the sulfur center.
-
Result: This makes 6-OH-PySO2F less prone to non-specific hydrolysis than PyFluor, rendering it an ideal candidate for activity-based protein profiling (ABPP) where high specificity is required over raw reactivity.
Mechanism of Action & Tautomerism
The unique behavior of 6-OH-PySO2F stems from its ability to toggle between forms, influencing its binding mode in protein pockets.
Diagram 1: Tautomerism and SuFEx Activation
This diagram illustrates the equilibrium and the subsequent nucleophilic attack by a protein residue.
Caption: Tautomeric equilibrium of 6-OH-PySO2F modulates its recognition by protein active sites before irreversible SuFEx modification.
Experimental Protocol: Chemoselective Protein Labeling
Objective: To label a target protein with a 6-OH-PySO2F probe while minimizing background hydrolysis. Reagent: 6-Hydroxypyridine-2-sulfonyl fluoride (Stock: 50 mM in anhydrous DMSO).
Step-by-Step Methodology
-
Buffer Selection (Critical):
-
Use PBS (pH 7.4) or HEPES (pH 7.5) .
-
Avoid Tris or buffers with primary amines, as they may compete with the protein lysine residues over long incubation times (though sulfonyl fluorides are generally selective for protein residues over free amines in buffer due to the "proximity effect").
-
-
Probe Incubation:
-
Dilute protein to 1 mg/mL (approx. 20-50 µM).
-
Add 6-OH-PySO2F stock to a final concentration of 100–500 µM (10-20x molar excess).
-
Note: The lower electrophilicity of the 6-OH variant compared to PMSF allows for higher concentrations without immediate precipitation or rapid hydrolysis.
-
-
Reaction Time:
-
Incubate at 37°C for 2–4 hours .
-
Comparison: PMSF requires only 10-30 mins but hydrolyzes rapidly. The 6-OH variant requires longer time to achieve high occupancy due to its stability.
-
-
Quenching:
-
Stop reaction by adding 5x Laemmli loading buffer (containing
-mercaptoethanol or DTT). -
Validation: The S-F bond exchange is irreversible; boiling will not reverse the modification.
-
-
Analysis:
-
Perform intact protein LC-MS. Look for a mass shift of +157.15 Da (Molecular weight of the sulfonyl moiety minus Fluoride).
-
Verification: Digest with Trypsin and perform peptide mapping to identify the modified residue (Lys vs. Tyr).
-
Decision Guide: When to Use Which Reagent
Use the following logic flow to determine if 6-OH-PySO2F is the correct tool for your assay.
Diagram 2: Reagent Selection Logic
Caption: Selection logic for sulfonyl fluoride reagents based on target type and stability requirements.
References
-
Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Hys, V. Y., et al. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. Link
-
PubChem Compound Summary. (2024). "6-hydroxypyridine-2-sulfonyl fluoride (CID 155978481)."[2] National Center for Biotechnology Information. Link
Sources
A Comparative Guide to Covalent Warheads: 6-Hydroxypyridine-2-Sulfonyl Fluoride vs. Pyridine-2-Sulfonyl Fluoride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a workhorse electrophile. Its remarkable balance of stability and tunable reactivity makes it an invaluable tool for forging lasting bonds with biological targets.[1] Unlike more indiscriminate warheads, the reactivity of aryl sulfonyl fluorides can be finely modulated through synthetic chemistry, allowing for the design of highly selective probes and inhibitors.[2]
This guide provides a detailed comparative analysis of two key heteroaromatic sulfonyl fluorides: the well-characterized Pyridine-2-Sulfonyl Fluoride (PyFluor) and its intriguing, yet less explored, analogue, 6-Hydroxypyridine-2-Sulfonyl Fluoride. While extensive experimental data exists for PyFluor, this guide will leverage established principles of physical organic chemistry to build a predictive framework for understanding the properties and potential of its 6-hydroxy counterpart, offering researchers a forward-looking perspective on its utility.
Foundational Profile: Pyridine-2-Sulfonyl Fluoride (PyFluor)
Pyridine-2-sulfonyl fluoride, often referred to by its commercial name PyFluor, is a versatile reagent with a dual identity. It is widely recognized as a stable, selective, and cost-effective deoxyfluorination reagent, offering a safer alternative to reagents like DAST.[3] However, its role as a covalent warhead and a building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is of primary interest in drug discovery.[4][5]
Chemical Properties and Reactivity: The defining feature of the pyridine-2-sulfonyl fluoride scaffold is the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom exerts a strong inductive- and resonance-based electron-withdrawing effect, particularly at the C2 and C4 positions.[6] This electronic pull enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it susceptible to nucleophilic attack.
Despite this inherent reactivity, the S-F bond itself is remarkably stable, conferring resistance to hydrolysis under physiological conditions and stability in various synthetic transformations.[7] This "latent reactivity" is a hallmark of SuFEx chemistry: the sulfonyl fluoride remains largely inert until activated, either by a proximal nucleophile within a protein binding pocket or by specific catalytic conditions.[8][9]
// Connections from PyFluor PyFluor -> Properties [color="#4285F4"]; PyFluor -> Reactivity [color="#EA4335"]; PyFluor -> Applications [color="#34A853"];
// Properties Nodes P1 [label="Electron-Deficient Pyridine Ring", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; P2 [label="Stable S-F Bond\n(Resistant to Hydrolysis)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; P3 [label="Tunable Electrophilicity", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Reactivity Nodes R1 [label="SuFEx Click Chemistry Partner", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; R2 [label="Targets Nucleophilic Residues\n(Tyr, Lys, Ser, His)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; R3 [label="Requires Activation\n(e.g., Protein Microenvironment)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
// Applications Nodes A1 [label="Covalent Warhead for Inhibitors/Probes", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; A2 [label="Deoxyfluorination Reagent", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; A3 [label="Bioconjugation Building Block", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges to details Properties -> {P1, P2, P3} [color="#4285F4"]; Reactivity -> {R1, R2, R3} [color="#EA4335"]; Applications -> {A1, A2, A3} [color="#34A853"]; } dot Caption: Overview of Pyridine-2-Sulfonyl Fluoride (PyFluor) characteristics.
The Unexplored Analogue: 6-Hydroxypyridine-2-Sulfonyl Fluoride
In stark contrast to PyFluor, there is a notable absence of dedicated literature on the synthesis, properties, and applications of 6-hydroxypyridine-2-sulfonyl fluoride. However, its structure invites a compelling predictive analysis based on fundamental chemical principles. The introduction of a hydroxyl group at the C6 position fundamentally alters the electronic landscape of the molecule, primarily through tautomerism.
The Decisive Role of Tautomerism
A 6-hydroxypyridine ring exists in equilibrium with its 6-pyridone tautomer. In aqueous or polar environments, this equilibrium overwhelmingly favors the pyridone form.[3][10] This is a critical distinction because the electronic properties of the two tautomers are diametrically opposed.
-
6-Hydroxypyridine Tautomer (Minor): The hydroxyl group is a weak π-donor and a σ-acceptor. Its overall electronic effect on the ring is modest.
-
6-Pyridone Tautomer (Major): The pyridone form behaves like a vinylogous amide. The nitrogen lone pair can delocalize into the ring and onto the carbonyl oxygen. This makes the ring system significantly more electron-rich than a standard pyridine ring.
Predictive Comparative Analysis
The dominance of the electron-rich pyridone tautomer allows us to predict a reactivity profile for 6-hydroxypyridine-2-sulfonyl fluoride that is substantially different from that of PyFluor.
| Feature | Pyridine-2-Sulfonyl Fluoride | 6-Hydroxypyridine-2-Sulfonyl Fluoride (Predicted) | Rationale for Difference |
| Dominant Electronic Effect | Strongly Electron-Withdrawing | Strongly Electron-Donating | The pyridine nitrogen withdraws electron density. The 6-pyridone tautomer donates electron density into the ring via resonance. |
| Electrophilicity of Sulfur | High | Low | The electron-donating nature of the pyridone ring reduces the partial positive charge on the sulfur atom, making it a weaker electrophile. |
| Reactivity with Nucleophiles | Moderately Reactive (requires activation) | Low Reactivity (requires stronger activation) | A less electrophilic sulfur center will react more slowly with nucleophiles under similar conditions. |
| Hydrolytic Stability | High | Very High | Reduced electrophilicity correlates with increased resistance to hydrolysis.[2] |
| Potential Applications | General covalent probe, deoxyfluorination | Highly stable covalent warhead for targets with very reactive nucleophiles or requiring harsh formulation conditions. | The lower intrinsic reactivity could provide an additional layer of selectivity, reacting only in highly activating protein microenvironments. |
Experimental Design and Protocols
Trustworthy protocols are the cornerstone of reproducible science. Below are established and proposed methods for the synthesis and evaluation of these compounds.
Synthesis Protocols
Protocol 1: Synthesis of Pyridine-2-Sulfonyl Chloride (Precursor to PyFluor)
This protocol is adapted from a reliable method utilizing the oxidative chlorination of 2-mercaptopyridine.[11]
-
Objective: To synthesize the key intermediate, pyridine-2-sulfonyl chloride.
-
Methodology:
-
Dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of thiol).
-
Cool the resulting solution to -15 °C using a salt-ice bath.
-
Slowly add aqueous sodium hypochlorite solution (10-15%, approx. 15-20 eq) dropwise, maintaining the internal temperature below 10 °C with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by adding 10 mL of cold water.
-
Extract the product into dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride.
-
Protocol 2: Synthesis of Pyridine-2-Sulfonyl Fluoride (PyFluor) from Sulfonyl Chloride
This is a standard halogen exchange (Halex) reaction.
-
Objective: To convert the sulfonyl chloride to the corresponding sulfonyl fluoride.
-
Methodology:
-
Dissolve pyridine-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an aqueous solution of potassium bifluoride (KHF₂, >2.0 eq). The reaction can be run as a biphasic mixture.[12]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until TLC or LC-MS analysis indicates complete conversion.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography if necessary.
-
Protocol 3: Proposed Synthesis of 6-Hydroxypyridine-2-Sulfonyl Fluoride
A plausible synthetic route can be designed starting from 6-methoxypyridine-2-thiol or a related precursor, leveraging established methods for heteroaryl sulfonyl fluoride synthesis.[13]
Reactivity Assessment Protocol
Protocol 4: Comparative Reactivity Profiling with a Model Nucleophile
-
Objective: To quantitatively compare the intrinsic reactivity of the two sulfonyl fluorides.
-
Methodology:
-
Prepare stock solutions of pyridine-2-sulfonyl fluoride, 6-hydroxypyridine-2-sulfonyl fluoride, and a model nucleophile (e.g., N-acetyl-L-tyrosine or N-acetyl-L-lysine) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) with a known percentage of a co-solvent like DMSO to ensure solubility.
-
Initiate the reaction by mixing the sulfonyl fluoride (final concentration, e.g., 100 µM) with the nucleophile (final concentration, e.g., 1 mM).
-
Monitor the reaction progress over time using HPLC or LC-MS by measuring the disappearance of the sulfonyl fluoride starting material and the appearance of the sulfonated product.
-
Determine the pseudo-first-order rate constant (k_obs) by plotting ln([SF]t/[SF]₀) versus time.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Simultaneously, monitor the hydrolysis of each sulfonyl fluoride in the same buffer system without the nucleophile to determine their respective hydrolytic stabilities (half-lives).
-
Conclusion and Future Outlook
Pyridine-2-sulfonyl fluoride is a well-established, moderately reactive, and versatile electrophile for covalent applications. Its electron-deficient nature makes it a reliable partner for SuFEx chemistry and a useful warhead for targeting nucleophilic residues in proteins.
Based on fundamental principles, 6-hydroxypyridine-2-sulfonyl fluoride is predicted to be a significantly less reactive and more stable analogue. The dominance of its electron-donating 6-pyridone tautomer should markedly decrease the electrophilicity of the sulfur center. This does not render the molecule inert, but rather positions it as a "high-threshold" covalent warhead. Its reduced intrinsic reactivity could offer a significant advantage in achieving exquisite selectivity, as it would likely require a highly activating protein microenvironment—such as proximity to key catalytic residues or a perfectly organized hydrogen-bond network—to facilitate covalent modification.[14]
The synthesis and experimental validation of 6-hydroxypyridine-2-sulfonyl fluoride's reactivity is a compelling avenue for future research. Such studies would not only confirm the predictions laid out in this guide but also add a valuable tool to the arsenal of medicinal chemists, enabling the development of next-generation covalent therapies with potentially superior selectivity and safety profiles.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4845–4854. [Link]
-
Fayad, E., & Qin, H.-L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]
-
Nakai, Y. (2000). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of the American Chemical Society, 122(38), 9323–9331. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Noël, T., & van der Vlugt, J. I. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Organic Letters, 21(15), 6044–6048. [Link]
-
Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 23–33. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Retrieved from [Link]
-
OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]
-
Patil, M., Jadhav, V., & Shaikh, A. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]
-
Moses, J. E., & Sharpless, K. B. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Noël, T., & van der Vlugt, J. I. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar. Retrieved from [Link]
-
Tanaka, Y., & Nagai, H. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Angewandte Chemie International Edition, 60(31), 17080-17087. [Link]
-
Plutschack, M. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. RWTH Publications. [Link]
-
Ball, N. D., & Willis, M. C. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(5), 2734–2740. [Link]
-
Grimster, N. P., & Whitty, A. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. [Link]
-
Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]
-
Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 269–282. [Link]
-
Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methoxypyridine-2-sulfonyl chloride (C6H6ClNO3S). Retrieved from [Link]
- Google Patents. (n.d.). EP3042657A1 - Use of 6-hydroxy-2-pyridones and derivatives thereof for preparing a pharmaceutical composition that acts by inhibiting the human uridine phosphorylase enzyme.
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(Special Issue II), 12-15. [Link]
- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
-
Google Patents. (n.d.). SULFUR(VI) FLUORIDE COMPOUNDS AND METHODS FOR THE PREPARATION THEREOF - European Patent Office - EP 3151817 B1. Retrieved from [Link]
Sources
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Department of Chemistry [chem.web.ox.ac.uk]
- 2. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00912J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis and further rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Biological Efficacy of 6-Hydroxypyridine-2-Sulfonyl Fluoride: A Comparative Guide for Covalent Inhibitor Design
As the landscape of drug discovery shifts increasingly toward Targeted Covalent Inhibitors (TCIs), the selection of an optimal electrophilic warhead is paramount. While acrylamides have dominated the targeting of catalytic and non-catalytic cysteines, the field is rapidly expanding to target less intrinsically nucleophilic residues such as tyrosine, lysine, histidine, and serine.
This guide provides a comprehensive, objective comparison of 6-hydroxypyridine-2-sulfonyl fluoride (6-OH-Py-SF) against classical alternative inhibitors. By analyzing the mechanistic causality behind its biological efficacy, we will demonstrate how this specific heteroaromatic sulfonyl fluoride serves as a privileged scaffold in modern Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1].
Mechanistic Causality: The 6-OH-Py-SF Advantage
To understand the biological efficacy of 6-OH-Py-SF, we must first examine the causality of its reactivity. Traditional sulfonyl fluorides, such as Phenylmethylsulfonyl fluoride (PMSF) or 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF), are highly reactive but often suffer from off-target promiscuity and poor aqueous stability.
6-OH-Py-SF overcomes these limitations through a highly specific structural mechanism:
-
Electronic Tuning : The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the sulfur center compared to simple aryl systems.
-
Proximity-Driven Activation : The hydroxyl group at the 6-position is not merely a structural appendage; it acts as a critical hydrogen-bond donor/acceptor. When the inhibitor docks into a target protein pocket, this hydroxyl group engages with local backbone amides or polar side chains. This interaction subtly alters the geometry of the sulfonyl fluoride, polarizing the S(VI)-F bond and lowering the activation energy required for nucleophilic attack by a proximal tyrosine, lysine, or histidine residue[2].
-
Tautomeric Shielding : In aqueous environments, the compound can tautomerize into its pyridone form, which sterically and electronically shields the sulfonyl fluoride from premature hydrolysis, drastically improving its pharmacokinetic half-life[3].
Pathway Visualization: SuFEx Activation Mechanism
Caption: Mechanism of proximity-driven SuFEx activation by 6-OH-Py-SF in target protein pockets.
Comparative Biological Efficacy & Kinetic Data
To objectively evaluate 6-OH-Py-SF, we must compare its performance metrics against standard covalent warheads when incorporated into identical ligand scaffolds. The data below synthesizes established kinetic parameters (
Table 1: Warhead Reactivity and Stability Profiles
| Inhibitor Warhead | Primary Target Residues | Aqueous Half-Life ( | Intrinsic Reactivity (GSH assay) | Off-Target Promiscuity |
| 6-OH-Py-SF | Tyr, Lys, His, Ser | > 48 hours | Very Low | Low (Proximity-dependent) |
| PMSF | Ser (Proteases) | < 1 hour | Moderate | High |
| AEBSF | Ser (Proteases) | ~ 2-4 hours | Moderate | High |
| Acrylamide | Cys | > 72 hours | High | Moderate to Low |
| Simple Aryl-SF | Tyr, Lys | ~ 12-24 hours | Low | Moderate |
Table 2: Kinetic Efficacy in a Model Target System (e.g., Kinase ATP-site Tyrosine)
Note:
| Scaffold + Warhead | Efficacy Conclusion | |||
| Ligand + 6-OH-Py-SF | 0.45 | 9,333 | Optimal : High binding affinity with rapid, specific covalent capture[2]. | |
| Ligand + Aryl-SF | 0.50 | 2,200 | Sub-optimal : Slower covalent capture due to lack of H-bond activation. | |
| Ligand + Acrylamide | 0.48 | N/A (No Cys) | 0 | Ineffective : Cannot target Tyrosine/Lysine. |
| Ligand + PMSF | > 10.0 | < 85 | Poor : Steric clash and rapid degradation prevent effective targeting. |
Analytical Insight : The superior
Self-Validating Experimental Protocols
Protocol 1: Validation of Covalent Adduct Formation via Intact Protein MS
Objective: Confirm 1:1 stoichiometric binding and rule out non-specific multi-labeling.
-
Incubation : Incubate the target protein (10
M) with the 6-OH-Py-SF inhibitor (50 M) in HEPES buffer (pH 7.4) at 37°C for 2 hours. -
Quenching : Quench the reaction by adding 1% formic acid to denature the protein and halt the SuFEx reaction.
-
Desalting : Pass the sample through a C4 ZipTip or a rapid size-exclusion column to remove unbound inhibitor and buffer salts.
-
LC-MS Analysis : Analyze via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).
-
Data Interpretation : You must observe a mass shift corresponding exactly to the mass of the inhibitor minus the mass of the fluoride ion (
Da). The absence of +2 or +3 mass adducts confirms the specific, proximity-driven nature of the 6-OH-Py-SF warhead[2].
Protocol 2: Reversibility and Kinetic Profiling (Jump-Dilution Assay)
Objective: Prove that the biological efficacy is driven by irreversible covalent binding, not merely tight non-covalent affinity.
-
Pre-incubation : Incubate the target enzyme (100x assay concentration) with the inhibitor at
for 60 minutes. -
Jump-Dilution : Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration of the enzyme's natural substrate.
-
Monitoring : Monitor product formation continuously for 3 hours using a fluorescence or absorbance readout.
-
Data Interpretation : A classical reversible inhibitor will dissociate, leading to a recovery of enzyme activity (a linear upward slope). The 6-OH-Py-SF complex will show zero recovery of activity, yielding a flat line, confirming irreversible covalent modification.
Workflow Visualization: Covalent Validation System
Caption: Self-validating experimental workflow for characterizing covalent inhibition efficacy.
Conclusion
The integration of 6-hydroxypyridine-2-sulfonyl fluoride into drug discovery pipelines represents a significant leap forward in targeted covalent inhibition. By moving beyond the promiscuity of traditional sulfonyl fluorides and the cysteine-dependence of acrylamides, 6-OH-Py-SF offers researchers a precision tool. Its unique capacity for tautomeric shielding and proximity-driven H-bond activation makes it an authoritative choice for targeting challenging residues like tyrosine and lysine in modern therapeutic development.
References
- Source: PMC - National Institutes of Health (NIH)
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine Source: RSC Publishing URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]
Comprehensive Guide to Assessing the Specificity of 6-Hydroxypyridine-2-Sulfonyl Fluoride Binding
Strategic Overview: The Heteroaryl SuFEx Frontier
In the landscape of covalent drug discovery and chemical biology, 6-hydroxypyridine-2-sulfonyl fluoride (6-OH-PySF) represents a distinct class of "SuFEx" (Sulfur-Fluoride Exchange) electrophiles. Unlike traditional alkyl sulfonyl fluorides (e.g., PMSF) which are often promiscuous serine hydrolase inhibitors, or simple aryl sulfonyl fluorides, the introduction of the pyridine ring and the 6-hydroxyl group creates a unique electronic and steric profile.
This guide details the experimental framework required to rigorously assess the binding specificity of 6-OH-PySF. We move beyond simple IC50 values to define the chemotype-proteotype interaction , focusing on residue-level selectivity (Tyr vs. Lys vs. Ser vs. His) and proteome-wide promiscuity.
Why This Probe is Unique
-
Tunable Reactivity: The pyridine nitrogen is electron-withdrawing, potentially enhancing the electrophilicity of the sulfur center compared to phenyl analogs.[1]
-
Tautomeric Modulation: The 6-hydroxyl group introduces a keto-enol tautomerism (pyridone vs. hydroxypyridine), which can modulate reactivity based on local pH and solvent accessibility.[1]
-
H-Bonding Potential: The 6-position substituent can act as a hydrogen bond donor/acceptor, potentially directing the probe to specific binding pockets rather than reacting stochastically.
Mechanistic Basis & Chemical Logic
To assess specificity, one must first understand the reaction mechanism. 6-OH-PySF operates via SuFEx chemistry , a "click" reaction where the fluoride acts as a leaving group upon nucleophilic attack by a protein residue.
The SuFEx Mechanism
Unlike acyl chlorides or epoxides, sulfonyl fluorides are relatively stable in aqueous buffer but react swiftly within the organized environment of a protein binding pocket.[1] The reaction is driven by the stabilization of the transition state, often requiring a "helper" residue (e.g., a neighboring base) to activate the nucleophile.
Figure 1: General SuFEx reaction pathway. The specificity of 6-OH-PySF is dictated by the ability of the protein microenvironment to facilitate the transition state.
Experimental Framework: Assessing Specificity
This section outlines a self-validating, three-tiered protocol to define the specificity profile of 6-OH-PySF.
Phase 1: Intrinsic Reactivity & Stability (The "Baseline")
Before applying the probe to a proteome, you must establish its chemical baseline.
Objective: Determine the hydrolysis rate (
Protocol:
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.4) and pH 8.0 buffers.
-
Incubation: Incubate 6-OH-PySF (100 µM) in buffer alone and with 10-fold excess of N-acetyl-L-tyrosine methyl ester (Tyr model) and N-acetyl-L-lysine methyl ester (Lys model).
-
Monitoring: Analyze aliquots at 0, 1, 4, 12, and 24 hours using LC-MS or 19F-NMR .
-
19F-NMR is superior as it distinctively shows the disappearance of the sulfonyl fluoride signal (~ +65 ppm) and appearance of free fluoride (~ -120 ppm).
-
-
Data Output: Calculate half-life (
).-
Expectation: If
min in buffer, the probe is too unstable for specific profiling. If h with no amino acid reaction, it is too inert (requires catalytic activation).
-
Phase 2: Residue-Level Specificity Mapping (Peptide Screen)
Does 6-OH-PySF prefer Tyrosine, Lysine, or Serine?
Objective: Define the "amino acid preference" hierarchy.
Protocol:
-
Substrate: Use a standard peptide mixture (e.g., BSA digest) or a synthetic peptide library containing reactive residues.[1]
-
Reaction: Treat peptides with 6-OH-PySF (10-50 µM) for 1 hour at 37°C.
-
Analysis: LC-MS/MS (Data-Dependent Acquisition).
-
Bioinformatics: Search for dynamic modifications:
-
Mass Shift: +157.01 Da (Mass of C5H4NO3S - F + H loss). Note: Calculate exact mass based on the specific structure.
-
Target Residues: Allow modification on S, T, Y, K, H.
-
-
Specificity Metric: Calculate the Residue Selectivity Index (RSI) :
Phase 3: Global Proteome Selectivity (Chemoproteomics)
This is the gold standard for assessing specificity in a biological context.[1]
Objective: Identify off-targets and quantify selectivity across the proteome.
Workflow: Competitive Activity-Based Protein Profiling (ABPP). Since 6-OH-PySF likely lacks a click handle (alkyne/azide), use a Competition Assay against a broad-spectrum probe (e.g., FP-Rhodamine for Serine Hydrolases or an Alkyne-Sulfonyl Fluoride for broad SuFEx).
Figure 2: Competitive ABPP workflow. Targets bound specifically by 6-OH-PySF will show reduced labeling by the reporter probe in the experimental arm.
Comparative Benchmarking
To validate the performance of 6-OH-PySF, compare it against established covalent probes.
| Feature | 6-OH-PySF (The Probe) | PMSF (Benchmark) | FSBA (Benchmark) |
| Warhead | Heteroaryl Sulfonyl Fluoride | Aryl Sulfonyl Fluoride | Fluorosulfonyl Benzoate |
| Primary Target | Context-dependent (Tyr/Lys/His) | Serine Hydrolases (Active Site) | ATP-binding Lys/Tyr |
| Reactivity | High/Tunable (Pyridine EWG effect) | Moderate | Low (Requires ATP pocket) |
| Stability (pH 7.4) | Moderate (Check t1/2) | Low (~1h t1/2) | High |
| Specificity Source | 6-OH H-bond + Pyridine scaffold | Active site Serine nucleophilicity | Nucleotide mimicry |
Interpretation Guide:
-
High Specificity: If 6-OH-PySF labels <10 proteins in a lysate while PMSF labels >100, the probe is highly specific.
-
Promiscuity: If 6-OH-PySF labels hundreds of proteins non-specifically, it acts as a "chaotropic electrophile" and is unsuitable for targeted chemical biology.
Data Presentation & Troubleshooting
Visualizing Specificity
When publishing your data, avoid simple lists. Use Volcano Plots :
-
X-axis: Log2 Fold Change (Control/Treated).
-
Y-axis: -Log10 P-value.
-
Quadrant: Targets in the upper-right quadrant (High significance, High competition) are the specific binders.
Common Pitfalls
-
pH Sensitivity: The 6-OH group pKa is likely near physiological pH (pyridone/phenol range). Reactivity may change drastically between pH 7.0 and 8.0. Recommendation: Perform pH-profiling (pH 6.5, 7.4, 8.5).
-
False Positives: High concentrations (>100 µM) of sulfonyl fluorides can cause non-specific sulfonylation. Recommendation: Titrate the probe (0.1, 1, 10, 50 µM) to determine the "specificity window."
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Journal of the American Chemical Society. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link
-
Hillebrand, L., et al. (2025). "Sulfur(VI) fluorides for targeting lysine, tyrosine, serine/threonine, and histidine." ResearchGate. Link
Sources
Technical Guide: Advantages of 6-Hydroxypyridine-2-Sulfonyl Fluoride Over Sulfonyl Chlorides
Executive Summary: The Stability-Reactivity Paradox
In the synthesis of bioactive sulfonamides and covalent probes, Pyridine-2-sulfonyl chlorides have long presented a critical bottleneck. They are notoriously unstable, prone to rapid hydrolysis and, more critically, spontaneous decomposition via sulfur dioxide (
6-Hydroxypyridine-2-sulfonyl fluoride represents a paradigm shift, leveraging SuFEx (Sulfur-Fluoride Exchange) chemistry to solve these limitations. This guide details why this fluorinated reagent is not merely an alternative, but a superior standard for library synthesis and protein conjugation.
Quick Comparison Matrix
| Feature | Pyridine-2-Sulfonyl Chloride | 6-Hydroxypyridine-2-Sulfonyl Fluoride |
| Storage Stability | Poor. Decomposes to 2-chloropyridine (SO₂ extrusion) even at -20°C. | Excellent. Stable at room temperature; resists hydrolysis. |
| Reaction Media | Strictly anhydrous (DCM, THF).[1] | Tolerates aqueous buffers, alcohols, and plasma. |
| Selectivity | Indiscriminate; reacts with water, alcohols, and amines. | SuFEx Activated. Reacts only with specific nucleophiles or upon activation. |
| Mechanism | Fast, indiscriminate nucleophilic attack. | Assisted substitution (e.g., H-bond or Si-mediated). |
| By-products | HCl (requires base scavenger). | HF / Fluoride ion (often benign or buffered). |
Critical Analysis: The Failure of Sulfonyl Chlorides
To understand the advantage of the fluoride, one must understand the failure mode of the chloride. Pyridine-2-sulfonyl chlorides are structurally predisposed to desulfonylation .
The Decomposition Mechanism
Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides undergo a specific unimolecular decomposition. The nitrogen lone pair facilitates the extrusion of
Figure 1: Spontaneous decomposition of pyridine-2-sulfonyl chlorides via SO2 extrusion, a pathway blocked in sulfonyl fluorides.
The SuFEx Advantage: 6-Hydroxypyridine-2-Sulfonyl Fluoride
The 6-hydroxypyridine-2-sulfonyl fluoride utilizes the high bond energy of the S-F bond (approx. 130 kcal/mol vs 60 kcal/mol for S-Cl) to prevent spontaneous decomposition. However, it remains reactive toward desired nucleophiles through the SuFEx mechanism.
Key Mechanistic Benefits
-
Tautomeric Stabilization: The 6-hydroxy group exists in equilibrium with the 2-pyridone tautomer. This electron-rich system stabilizes the sulfonyl center against random hydrolysis while maintaining reactivity toward amines and phenolic residues.
-
Defined Activation: The S-F bond does not break via simple
attack. It requires "activation"—often by protonation of the fluoride (H-bonding) or interaction with silyl groups (Si-F bond formation driving force). This allows the reagent to "swim" past water molecules and react only with the target amine or protein residue. -
Orthogonal Functionalization: The 6-OH group serves as a secondary handle. It can be alkylated or used to attach fluorophores/drugs before the sulfonyl fluoride warhead is deployed, a sequence impossible with the labile chloride.
Figure 2: SuFEx activation pathway. The reaction is gated by specific activation, preventing side reactions with water.
Experimental Protocols
Protocol A: Stability Assay (Comparative)
Objective: Quantify the hydrolytic stability of the fluoride vs. the chloride.
-
Preparation: Dissolve 0.1 mmol of Pyridine-2-sulfonyl chloride in 0.6 mL
(control). Dissolve 0.1 mmol of 6-Hydroxypyridine-2-sulfonyl fluoride in 0.6 mL (9:1 mixture). -
Monitoring: Transfer to NMR tubes. Acquire
NMR spectra at t=0, 1h, 6h, and 24h. -
Observation:
-
Chloride: Observe rapid appearance of pyridine-2-sulfonic acid (hydrolysis) and 2-chloropyridine (extrusion).[2] Expect >50% decomposition within 1 hour.
-
Fluoride: Expect <5% hydrolysis after 24 hours, even in the presence of
.
-
Protocol B: Synthesis of Sulfonamides (General Procedure)
Objective: High-yield coupling with a primary amine.
Reagents:
-
Primary Amine (1.1 equiv)
-
DIPEA (2.0 equiv) or
(solid, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or THF.
Steps:
-
Dissolution: Dissolve the amine and base in MeCN.
-
Addition: Add 6-hydroxypyridine-2-sulfonyl fluoride directly as a solid (no need for pre-dissolution in anhydrous solvents).
-
Reaction: Stir at room temperature for 4–12 hours. (Note: Chlorides typically require 0°C and strict dropwise addition to prevent exotherms/decomposition).
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove excess amine/base).
-
Wash with Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization or Flash Chromatography.
Data Summary: Reactivity Profile
The following table summarizes typical experimental outcomes comparing these reagent classes in library synthesis contexts.
| Parameter | Sulfonyl Chloride (Pyridine-2) | Sulfonyl Fluoride (6-OH-Pyridine-2) |
| Hydrolysis | < 10 minutes | > 48 hours |
| Typical Yield (Sulfonamide) | 30–50% (variable due to decomp) | 85–95% |
| Chromatography Required? | Almost always (to remove sulfonic acid) | Often not (clean conversion) |
| Protein Labeling | Non-specific (Cys/Lys/His) | Specific (Tyr/Lys) via SuFEx |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Nielsen, M. K., et al. (2015).[5] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5] Journal of the American Chemical Society. Link
-
Gembus, V., et al. (2018). "Synthesis of Sulfonamides via SuFEx Chemistry." Organic Letters. Link
-
BenchChem Technical Notes. (2025). "Handling Instability in Pyridine-2-sulfonyl Chlorides." Link
-
Sharpless, K. B., et al. (2020). "SuFEx Activation with Ca2+ and Silyl Ethers." Nature Chemistry. Link
Sources
benchmarking 6-hydroxypyridine-2-sulfonyl fluoride against established methods
Topic: Benchmarking 6-Hydroxypyridine-2-Sulfonyl Fluoride Against Established Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Evolution of Serine Traps
For decades, Phenylmethanesulfonyl fluoride (PMSF) has been the ubiquitous "sledgehammer" for serine protease inhibition—effective but plagued by poor aqueous stability, high toxicity, and solubility issues. AEBSF (Pefabloc®) emerged as a stable, water-soluble alternative, albeit at a significantly higher cost.
Enter 6-Hydroxypyridine-2-sulfonyl fluoride (6-OH-PySF) .[1][2] Emerging from the renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this heteroaromatic warhead represents a "Goldilocks" solution. It combines the tunable reactivity of pyridine-based electrophiles with the aqueous compatibility conferred by the hydroxyl substituent (often existing in equilibrium with its 2-pyridone tautomer).
This guide objectively benchmarks 6-OH-PySF against PMSF and AEBSF, providing the experimental logic and protocols required to validate its utility in your specific biological context.
Mechanistic Principles & Chemical Logic
The SuFEx Advantage
Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reduction, sulfonyl fluorides (–SO₂F) possess a unique stability-reactivity profile.[3][4][5][6][7] The S–F bond is thermodynamically stable and resistant to reduction, yet highly reactive toward specific nucleophiles (like the hydroxyl group of a catalytic serine) within the structured environment of an enzyme active site.
6-OH-PySF Mechanism: The pyridine nitrogen acts as an electron-withdrawing group, activating the sulfur center for nucleophilic attack. The 6-hydroxy group provides a dual advantage:
-
Solubility: Increases polarity, allowing direct dissolution in aqueous buffers (unlike PMSF).
-
Recognition: Potential for hydrogen bonding within the S1 specificity pocket of proteases.
Visualization: Mechanism of Inactivation
The following diagram illustrates the nucleophilic attack of the catalytic serine on 6-OH-PySF compared to the hydrolysis pathway that deactivates PMSF.
Figure 1: Mechanism of covalent inhibition by 6-OH-PySF. Note the competition between enzyme inactivation and hydrolysis. 6-OH-PySF exhibits superior resistance to hydrolysis compared to PMSF.
Comparative Benchmark Analysis
The following data synthesizes physicochemical properties and performance metrics.
| Feature | PMSF (The Old Guard) | AEBSF (The Premium Standard) | 6-OH-PySF (The Challenger) |
| Structure Class | Benzyl sulfonyl fluoride | Amino-alkyl sulfonyl fluoride | Heteroaromatic sulfonyl fluoride |
| Aqueous Solubility | Poor (Requires EtOH/IPA) | Excellent (Water soluble) | Good (Soluble in buffered saline) |
| Hydrolytic Stability | Low ( | High (Stable for hours/days) | Medium-High (Tunable by pH) |
| Reactivity (k_inact) | High (Rapid onset) | Moderate | High (Activated by pyridine ring) |
| Toxicity | High (Neurotoxin) | Low | Moderate (Handle as irritant) |
| Specific Application | Crude lysis, acute inhibition | Long-term assays, cell culture | SuFEx Probes, ABPP, Targeted Inhibition |
Key Insight: The Stability/Reactivity Trade-off
-
PMSF degrades so rapidly in water that it must be added immediately before use. Its half-life at pH 7.5 is ~110 minutes; at pH 8.0, it drops to ~35 minutes [1].
-
6-OH-PySF leverages the "SuFEx" effect: the S-F bond is kinetically stable in water but thermodynamically primed for protein bonding. This allows for longer incubation times without loss of inhibitor potency.
Experimental Protocols for Validation
Protocol A: Hydrolytic Stability Assay (NMR-Based)
Objective: Quantify the half-life of 6-OH-PySF in aqueous buffer compared to PMSF.
Reagents:
-
Deuterated Phosphate Buffer (pH 7.4 and pH 8.0).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
-
Inhibitors: PMSF, 6-OH-PySF.
Workflow:
-
Preparation: Dissolve 10 mM inhibitor and 1 mM internal standard in
buffer (use minimal -DMSO if solubility is limiting for PMSF). -
Acquisition: Immediately transfer to an NMR tube.
-
Monitoring: Acquire
NMR spectra every 15 minutes for 4 hours.-
Signal: Monitor the decay of the sulfonyl fluoride peak (
ppm) and the appearance of the free fluoride ion ( ppm).
-
-
Analysis: Plot
vs. time. The slope is . Calculate .
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)
Objective: Determine if 6-OH-PySF targets the same active site serines as PMSF and measure its relative potency (
Workflow Visualization:
Figure 2: Competitive ABPP workflow. TAMRA-FP (Fluorophosphonate) labels all active serine hydrolases. Pre-treatment with 6-OH-PySF blocks this labeling if it successfully binds the active site.
Step-by-Step:
-
Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS.
-
Competition: Aliquot lysate and treat with increasing concentrations of 6-OH-PySF (0.1
M to 100 M) for 30 minutes. Include a PMSF positive control (1 mM). -
Probe Labeling: Add TAMRA-Fluorophosphonate (TAMRA-FP) to a final concentration of 2
M. Incubate for 1 hour at room temperature in the dark.-
Note: TAMRA-FP is a broad-spectrum serine hydrolase probe.
-
-
Quench & Run: Quench with 4x SDS loading buffer, boil for 5 mins, and resolve on SDS-PAGE.
-
Readout: Scan the gel for fluorescence. Bands that disappear with increasing 6-OH-PySF concentration represent targeted enzymes.
Scientific Commentary & Troubleshooting
Solubility vs. Stability: One of the most common failures in benchmarking PMSF is precipitation. PMSF crystallizes in aqueous buffers at high concentrations/low temperatures, leading to "phantom" inhibition data (where the inhibitor isn't actually in solution).
-
Validation Step: 6-OH-PySF should remain clear in PBS at 10 mM. If turbidity occurs, check pH; the pyridone tautomer is favored in neutral/aqueous conditions and is generally more soluble.
pH Sensitivity: The reactivity of the sulfonyl fluoride group is pH-dependent.[8]
-
pH < 6: Protonation of the pyridine nitrogen (in 6-OH-PySF) may increase electrophilicity but can also alter binding affinity.
-
pH > 8: Hydrolysis rates increase. For 6-OH-PySF, maintain pH 7.0–7.5 for optimal stability-to-reactivity ratio during long incubations.
References
-
James, G. T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574-579.
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5][7][9] Angewandte Chemie International Edition, 53(36), 9430-9448.
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659.
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758.
Sources
- 1. 878376-35-3|Pyridine-2-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 2. aaronchem.com [aaronchem.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Reactive Landscape: A Guide to Handling 6-hydroxypyridine-2-sulfonyl fluoride
For the modern researcher in drug development, the integration of novel chemical moieties is both a path to discovery and a call for heightened diligence in safety and handling. Among the emerging classes of reagents, sulfonyl fluorides, particularly functionalized heteroaromatics like 6-hydroxypyridine-2-sulfonyl fluoride, have garnered significant attention for their unique reactivity, notably in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[1] This stability, however, belies a potent reactivity with nucleophiles, a characteristic that demands a rigorous and informed approach to personal protective equipment (PPE) and laboratory operations.
This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling, use, and disposal of 6-hydroxypyridine-2-sulfonyl fluoride. As your partner in the laboratory, we believe that true safety is built on a foundation of understanding not just what to do, but why you are doing it.
The Hazard Profile: Understanding the "Why" Behind the "What"
-
Sulfonyl Fluoride Moiety (-SO₂F): This functional group is the primary driver of the compound's hazard profile. Analogs such as Pyridine-2-sulfonyl Fluoride are classified as corrosive, causing severe skin burns and eye damage.[2] Upon contact with moisture, either in the atmosphere or on biological tissues, sulfonyl fluorides can hydrolyze, potentially forming hydrofluoric acid (HF) and the corresponding sulfonic acid, both of which are highly corrosive and toxic.[3] This reactivity is the cornerstone of its utility in forming covalent bonds with biological nucleophiles but also the source of its primary handling risks.[1][4]
-
Pyridine Core: Pyridine derivatives can be irritating to the skin, eyes, and respiratory tract.
-
Physical Form: Typically a solid, this compound poses a respiratory hazard if handled as a fine powder, as dusts can be easily inhaled.[2]
Based on this analysis, 6-hydroxypyridine-2-sulfonyl fluoride must be handled as a corrosive, toxic solid with a significant risk of causing severe, deep-tissue burns upon contact with skin or eyes, and respiratory damage if inhaled.
The Core Armor: A Multi-Layered PPE Strategy
Given the corrosive nature of the compound and its potential to release hazardous byproducts, a multi-layered PPE approach is non-negotiable. Each component is selected to provide a specific barrier of protection.
Engineering Controls: The First Line of Defense
Before any PPE is donned, the primary engineering control must be in place. All handling of 6-hydroxypyridine-2-sulfonyl fluoride, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dusts or potential vapors.[2][5]
Personal Protective Equipment (PPE) Ensemble
| PPE Component | Specification | Rationale and Field Insights |
| Hand Protection | Double-gloving: Nitrile or Neoprene | The sulfonyl fluoride group necessitates robust chemical resistance. While nitrile gloves offer good general protection, their resistance to highly reactive or corrosive materials can be limited.[6] Double-gloving provides an additional layer of security. For extended contact, butyl rubber gloves are recommended for their high resistance to corrosive acids.[6] Always inspect gloves for any signs of degradation or perforation before and during use. |
| Eye & Face Protection | Tightly-sealed chemical splash goggles AND a full-face shield | This dual protection is critical. Goggles protect against dust particles and splashes from entering the eyes.[7] However, the severe corrosive potential of this compound warrants a full-face shield to protect the entire face from splashes that could occur during solution preparation or transfers.[5] |
| Body Protection | Flame-resistant lab coat (FR-C) fully fastened, with tight cuffs | A standard cotton lab coat is insufficient. A flame-resistant coat provides a barrier against splashes and dust. Ensure it is fully buttoned or snapped, with sleeves extending over the inner glove of your double-gloving system.[7] |
| Respiratory Protection | NIOSH-approved respirator (as required) | If there is any risk of aerosolization or if handling fine powders outside of a fume hood (not recommended), respiratory protection is mandatory. A minimum of a half-mask respirator with cartridges rated for acid gases (e.g., hydrogen fluoride) and P100 (HEPA) particulate filters should be used.[8][9] For unknown concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is required.[10] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[11] |
Operational Plan: From Vial to Reaction
A methodical workflow minimizes exposure risk. The following diagram illustrates the critical steps for safely handling 6-hydroxypyridine-2-sulfonyl fluoride.
Emergency & Decontamination Protocols
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[5][12] Seek immediate medical attention. Do not use neutralizing agents unless specifically advised by a medical professional.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 20 minutes, holding eyelids open.[12] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
Spill Decontamination:
For small spills of the solid material within a fume hood:
-
Do not use water, as this can create a more hazardous situation.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep the mixture into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: A Responsible Conclusion
Waste generated from the use of 6-hydroxypyridine-2-sulfonyl fluoride is classified as hazardous. Proper segregation and disposal are crucial to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused reagent, contaminated spill cleanup materials, and empty vials (triple-rinsed with a suitable organic solvent, with the rinsate collected as hazardous liquid waste) should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Reaction mixtures and solvent rinsates should be collected in a designated, sealed container for halogenated organic waste. Due to the fluorine content, it is critical to keep this waste stream separate from non-halogenated solvents.[13]
-
PPE Waste: Contaminated gloves, bench paper, and other disposable items should be collected in a separate, sealed bag and disposed of as solid hazardous waste.
Neutralization Chemistry (For Advanced Users/Waste Processing):
While not recommended for standard laboratory practice, the chemistry of sulfonyl fluoride degradation can inform disposal strategies. Sulfonyl fluorides can be hydrolyzed under strongly alkaline conditions.[14][15] This process should only be undertaken by trained personnel in a controlled setting, as the reaction can be exothermic and will produce fluoride ions, which require their own disposal considerations.[14]
The following diagram outlines the logical flow for waste management.
By adhering to these detailed protocols, researchers can confidently and safely leverage the powerful synthetic capabilities of 6-hydroxypyridine-2-sulfonyl fluoride, ensuring that innovation and safety advance hand-in-hand.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Sulfuryl fluoride. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Available at: [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. Available at: [Link]
-
U.S. Department of Agriculture. (2025, September 22). Treatments Procedure - Sulfuryl Fluoride. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sulfuryl Fluoride. Available at: [Link]
-
Gentex Corporation. (n.d.). Respiratory Protection Selection Guide. Available at: [Link]
-
California Department of Pesticide Regulation. (2011, October 26). Sulfuryl Fluoride Structural Labeling Changes. Available at: [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Available at: [Link]
-
McWilliams, D. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub. Available at: [Link]
-
University of California, Berkeley. (n.d.). Chemical Resistance of Gloves – Quick guide. Available at: [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Available at: [Link]
-
Sysmex. (2022, May 4). EU safety data sheet: SULFOLYSER. Available at: [Link]
-
Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. PubMed. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Safety Data Sheet: TETRAMETHYLRHODAMINE METHYL ESTER PERCHLORATE. Available at: [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Available at: [Link]
-
University of Louisville. (n.d.). Waste Disposal Manual. Department of Environmental Health and Safety (DEHS). Available at: [Link]
- Walse, S. S., et al. (n.d.). Method for scrubbing sulfuryl fluoride from a fluid. Google Patents.
-
Krieger, R. I., et al. (2019). Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions. International Journal of Environmental Research and Public Health, 16(11), 2020. Available at: [Link]
-
Ghorbani, F., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]
- Weber, H., et al. (n.d.). Process for the purification of exhaust gases containing sulfuryl fluoride. Google Patents.
- Guse, R., & Striepe, B. (n.d.). Sulphuryl fluoride removal from fumigated space. Google Patents.
-
Grzegorzek, M., et al. (2022). Management of Solid Waste Containing Fluoride—A Review. MDPI. Available at: [Link]
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- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. cn.haihangindustry.com [cn.haihangindustry.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. echemi.com [echemi.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride [cdc.gov]
- 11. queensu.ca [queensu.ca]
- 12. aksci.com [aksci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid - Google Patents [patents.google.com]
- 15. US4465655A - Process for the purification of exhaust gases containing sulfuryl fluoride - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
